molecular formula C9H18O B098354 4,6-Dimethylheptan-2-one CAS No. 19549-80-5

4,6-Dimethylheptan-2-one

Cat. No.: B098354
CAS No.: 19549-80-5
M. Wt: 142.24 g/mol
InChI Key: YXFDTUKUWNQPFV-UHFFFAOYSA-N
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Description

4,6-Dimethylheptan-2-one is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylheptan-2-one
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InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFDTUKUWNQPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052784
Record name 4,6-Dimethyl-2-heptanone
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Molecular Weight

142.24 g/mol
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Physical Description

Liquid
Record name 2-Heptanone, 4,6-dimethyl-
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CAS No.

19549-80-5
Record name 4,6-Dimethyl-2-heptanone
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Record name 2-Heptanone, 4,6-dimethyl-
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Record name 2-Heptanone, 4,6-dimethyl-
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Record name 4,6-Dimethyl-2-heptanone
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Record name 4,6-dimethylheptan-2-one
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Foundational & Exploratory

4,6-Dimethylheptan-2-one CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4,6-dimethylheptan-2-one, a branched aliphatic ketone with applications in organic synthesis and as a flavoring and fragrance agent.[] This guide consolidates critical data including its chemical identifiers, physicochemical properties, synthesis protocols, spectroscopic information, and safety guidelines, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

This compound is systematically named based on its seven-carbon heptane backbone, with a ketone functional group at the second carbon and methyl groups at the fourth and sixth positions.[2]

IdentifierValue
CAS Number 19549-80-5[2][3][4]
Molecular Formula C₉H₁₈O[][2][3][4]
IUPAC Name This compound[]
Synonyms 4,6-Dimethyl-2-heptanone, 2-Heptanone, 4,6-dimethyl-[2][3][4]
InChI Key YXFDTUKUWNQPFV-UHFFFAOYSA-N[][2][5]
Canonical SMILES CC(C)CC(C)CC(=O)C[]
Physicochemical Properties

The compound is a clear to slightly yellow liquid.[6][7] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
Molecular Weight 142.24 g/mol [][2][8]
Density 0.812 g/cm³[][4][6]
Boiling Point 170.3 °C at 760 mmHg[4][6]
Melting Point -46 °C[6]
Flash Point 44.7 °C[4][6]
Refractive Index 1.413[4][6]
Vapor Pressure 1.48 mmHg at 25°C[4][6]
Water Solubility 0.05 g/100 mL[7]
LogP 2.76[3]
Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various laboratory and industrial methods. Key approaches include the oxidation of the corresponding alcohol and alkylation of ketone enolates.

3.1. Laboratory-Scale Synthesis: Oxidation of 4,6-dimethylheptan-2-ol

A direct route to this compound involves the oxidation of its corresponding secondary alcohol, 4,6-dimethylheptan-2-ol.[2]

Experimental Protocol (Jones Oxidation):

  • Dissolve 4,6-dimethylheptan-2-ol in acetone in a flask equipped with a stirrer and cooled in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.

  • Slowly add the Jones reagent dropwise to the acetone solution of the alcohol, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

G cluster_workflow Workflow: Oxidation of 4,6-dimethylheptan-2-ol start Start: 4,6-dimethylheptan-2-ol in Acetone reagent Add Jones Reagent (CrO₃/H₂SO₄) start->reagent 1. Dissolve & Cool reaction Oxidation Reaction (Stir at RT) reagent->reaction 2. Slow Addition quench Quench with Isopropanol reaction->quench 3. Monitor Completion extraction Extraction with Organic Solvent quench->extraction 4. Neutralize & Extract purification Purification (Distillation/Chromatography) extraction->purification 5. Dry & Concentrate end_product End: this compound purification->end_product 6. Isolate Pure Product

Caption: General workflow for the Jones oxidation of 4,6-dimethylheptan-2-ol.

3.2. Industrial Production: Catalytic Hydrogenation

For large-scale production, the catalytic hydrogenation of an unsaturated precursor like 4,6-dimethylhept-3-en-2-one is the preferred method due to its high selectivity and yield.[2]

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a high-pressure reactor (autoclave) with the unsaturated ketone (4,6-dimethylhept-3-en-2-one), a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.

  • Stir the reaction mixture vigorously to ensure efficient contact between the reactants and the catalyst.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation if necessary.

G cluster_workflow Workflow: Catalytic Hydrogenation start Start: Unsaturated Ketone + Solvent + Catalyst (Pd/C) charge_reactor Charge High-Pressure Reactor start->charge_reactor hydrogenation Pressurize with H₂ Heat & Stir charge_reactor->hydrogenation 1. Purge & Pressurize filtration Filter to Remove Catalyst hydrogenation->filtration 2. Monitor H₂ Uptake Cool & Vent concentration Solvent Removal (Reduced Pressure) filtration->concentration 3. Isolate Crude Product end_product End: this compound concentration->end_product 4. Purify (Optional)

Caption: Industrial synthesis via catalytic hydrogenation of an unsaturated precursor.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is available in the NIST Chemistry WebBook, which would show a characteristic strong absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure.[5][9]

  • Gas Chromatography (GC): GC is a standard technique for assessing the purity of this compound and for its separation in complex mixtures.[2][5][9] Retention indices on various columns have been reported.[6]

Safety and Handling

Understanding the hazards and necessary precautions is essential when working with this chemical.

Safety InformationDetailsReference
GHS Pictograms (Flame), (Exclamation Mark)
Signal Word Warning [10]
Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12]
First Aid Inhalation: Move person into fresh air. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Rinse mouth with water. Consult a physician.[11][13]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]
Handling & Storage Keep container tightly closed in a dry and well-ventilated place.[11] Ground/bond container and receiving equipment. Use explosion-proof equipment.[10][12]
Applications and Biological Relevance

This compound has several industrial and research applications:

  • Fragrance and Flavoring: Its branched ketone structure lends it to use as a component in fragrances and flavorings.[]

  • Organic Synthesis: It serves as an intermediate or building block in the synthesis of other organic compounds.[]

  • Solvents and Dispersants: It finds application as a solvent and is used in wetting agents and dispersants.

  • Pharmacological Potential: Preliminary studies suggest potential antibacterial and antioxidant activities, though the specific biological targets are still under investigation.[] The compound can be found in some natural sources like apples and currants.[]

  • Analytical Standard: Its unique spectroscopic signature makes it a useful standard for identification in complex mixtures using techniques like GC-MS.[2]

References

Synthesis of 4,6-Dimethylheptan-2-one from Isobutyraldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylheptan-2-one, a valuable branched aliphatic ketone, from the readily available starting material, isobutyraldehyde. The synthesis involves a three-step reaction sequence: a base-catalyzed cross-aldol condensation, followed by dehydration of the resulting aldol adduct, and concluding with a selective catalytic hydrogenation. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflows.

Overall Synthesis Pathway

The synthesis of this compound from isobutyraldehyde and acetone proceeds through the following three key stages:

  • Cross-Aldol Condensation: Isobutyraldehyde reacts with acetone in the presence of a base catalyst to form the β-hydroxy ketone, 4-hydroxy-4,6-dimethylheptan-2-one.

  • Dehydration: The aldol adduct, 4-hydroxy-4,6-dimethylheptan-2-one, is dehydrated to yield the α,β-unsaturated ketone, 4,6-dimethylhept-3-en-2-one. This step can sometimes occur in situ during the aldol condensation under specific reaction conditions.

  • Selective Hydrogenation: The carbon-carbon double bond of 4,6-dimethylhept-3-en-2-one is selectively reduced through catalytic hydrogenation to produce the final saturated ketone, this compound.

Overall Synthesis Pathway cluster_0 Step 1: Cross-Aldol Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation Isobutyraldehyde Isobutyraldehyde Aldol_Adduct 4-Hydroxy-4,6-dimethylheptan-2-one Isobutyraldehyde->Aldol_Adduct Base Catalyst Acetone Acetone Acetone->Aldol_Adduct Unsaturated_Ketone 4,6-Dimethylhept-3-en-2-one Aldol_Adduct->Unsaturated_Ketone Heat/Acid Final_Product This compound Unsaturated_Ketone->Final_Product H2, Catalyst

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Base-Catalyzed Cross-Aldol Condensation of Isobutyraldehyde and Acetone

This procedure details the formation of 4-hydroxy-4,6-dimethylheptan-2-one. To favor the desired cross-condensation product and minimize the self-condensation of isobutyraldehyde, a significant molar excess of acetone is used, and the isobutyraldehyde is added slowly to the reaction mixture.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (molar eq.)
Isobutyraldehyde72.110.7851
Acetone58.080.7915 - 10
Sodium Hydroxide (10% aq. solution)40.00~1.11Catalyst
Diethyl ether74.120.713For extraction
Saturated sodium chloride solution (brine)--For washing
Anhydrous magnesium sulfate120.37-For drying

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with acetone and the 10% aqueous sodium hydroxide solution.

  • The mixture is cooled to 0-5 °C using an ice bath.

  • Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-4,6-dimethylheptan-2-one.

Step 2: Dehydration of 4-Hydroxy-4,6-dimethylheptan-2-one

The crude aldol adduct from the previous step is dehydrated to form 4,6-dimethylhept-3-en-2-one. This can be achieved by heating the aldol adduct, often in the presence of a catalytic amount of acid.

Materials:

Reagent/CatalystMolar Mass ( g/mol )Amount
Crude 4-hydroxy-4,6-dimethylheptan-2-one158.241 molar eq.
p-Toluenesulfonic acid (or other acid catalyst)172.20Catalytic amount

Procedure:

  • The crude 4-hydroxy-4,6-dimethylheptan-2-one is placed in a round-bottom flask equipped with a distillation apparatus.

  • A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added.

  • The mixture is heated, and the water formed during the reaction is azeotropically removed.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the crude 4,6-dimethylhept-3-en-2-one is purified. Purification is typically achieved by fractional distillation under reduced pressure.

Step 3: Selective Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one

The final step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone to yield the desired this compound. The industrial production of this compound favors this method for its high selectivity and yield.[2]

Materials:

Reagent/CatalystAmount
4,6-Dimethylhept-3-en-2-one1 molar eq.
Palladium on carbon (5% Pd/C)Catalytic amount
Hydrogen gas (H₂)Excess
Solvent (e.g., ethanol, ethyl acetate)-

Procedure:

  • 4,6-Dimethylhept-3-en-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

  • The vessel is connected to a hydrogen source and purged to remove air.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 bar) at room temperature until the theoretical amount of hydrogen is consumed.

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

Physical and Chemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Isobutyraldehyde2-Methylpropanal78-84-2C₄H₈O72.1163-64
AcetonePropan-2-one67-64-1C₃H₆O58.0856
4-Hydroxy-4,6-dimethylheptan-2-one4-Hydroxy-4,6-dimethylheptan-2-one-C₉H₁₈O₂158.24-
4,6-Dimethylhept-3-en-2-one4,6-Dimethylhept-3-en-2-one504-20-1C₉H₁₆O140.22~180
This compoundThis compound19549-80-5C₉H₁₈O142.24171-173
Spectroscopic Data Summary
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
This compound ~2.1 (s, 3H, -C(O)CH₃), complex multiplets in the upfield region for other protons.[2]-Strong C=O stretch around 1715 cm⁻¹.
4,6-Dimethylhept-3-en-2-one Characteristic signals for vinyl protons and methyl groups.Signals for carbonyl carbon, olefinic carbons, and aliphatic carbons.C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹).
4-Hydroxy-4,6-dimethylheptan-2-one Signals for hydroxyl proton, methyl groups, and methylene protons.Signals for carbonyl carbon, carbon bearing the hydroxyl group, and other aliphatic carbons.Broad O-H stretch (~3200-3600 cm⁻¹), C=O stretch (~1710 cm⁻¹).

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data provided is a general representation.

Mandatory Visualizations

Reaction Mechanism: Base-Catalyzed Aldol Condensation

Aldol Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base OH⁻ Water H₂O Isobutyraldehyde Isobutyraldehyde Alkoxide Alkoxide Intermediate Isobutyraldehyde->Alkoxide Enolate2 Acetone Enolate Enolate2->Isobutyraldehyde Nucleophilic Attack Alkoxide2 Alkoxide Intermediate Aldol_Adduct 4-Hydroxy-4,6-dimethylheptan-2-one Alkoxide2->Aldol_Adduct Protonation Water2 H₂O Hydroxide OH⁻

Caption: Mechanism of the base-catalyzed cross-aldol condensation.

Experimental Workflow: Overall Synthesis

Experimental Workflow cluster_aldol Aldol Condensation cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation start Start reactants Mix Isobutyraldehyde and Acetone with Base start->reactants end End reaction1 Stir at Room Temperature reactants->reaction1 workup1 Aqueous Workup (Extraction, Washing, Drying) reaction1->workup1 heat Heat with Acid Catalyst workup1->heat distill1 Fractional Distillation heat->distill1 hydrogenate Hydrogenate with Pd/C Catalyst distill1->hydrogenate filter Filter Catalyst hydrogenate->filter distill2 Final Fractional Distillation filter->distill2 distill2->end

Caption: A simplified workflow for the synthesis of this compound.

References

4,6-Dimethylheptan-2-one structural isomers and identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Isomers and Identification of 4,6-Dimethylheptan-2-one

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the structural isomers of this compound (C₉H₁₈O), along with detailed experimental protocols for their identification and differentiation.

Understanding Structural Isomerism in Ketones

This compound is a branched aliphatic ketone. Its structural isomers can be categorized based on variations in the carbon skeleton (chain length and branching) and the position of the carbonyl group. The molecular formula C₉H₁₈O allows for a significant number of structural arrangements, including various nonanones, methyl-octanones, ethyl-heptanones, and other dimethyl-heptanones. The specific placement of the methyl groups in this compound distinguishes it from its isomers, influencing properties such as its boiling point and reactivity due to steric hindrance around the carbonyl group.[1]

The diagram below illustrates the relationship between this compound and some of its structural isomer classes.

G cluster_positional Positional Isomers cluster_chain Chain Isomers C9H18O C9H18O This compound This compound C9H18O->this compound Positional Isomers Positional Isomers This compound->Positional Isomers Same Carbon Skeleton Chain Isomers Chain Isomers This compound->Chain Isomers Different Carbon Skeleton Functional Isomers (not covered) Functional Isomers (not covered) 2,2-Dimethylheptan-3-one 2,2-Dimethylheptan-3-one 5,5-Dimethylheptan-3-one 5,5-Dimethylheptan-3-one 2,6-Dimethylheptan-4-one 2,6-Dimethylheptan-4-one 3-Nonanone 3-Nonanone 5-Nonanone 5-Nonanone 3-Methyloctan-2-one 3-Methyloctan-2-one 4-Methyloctan-2-one 4-Methyloctan-2-one

Figure 1. Logical relationship of this compound and its isomers.

Physicochemical and Spectroscopic Data

The differentiation of isomers relies on variations in their physical and spectroscopic properties. While a comprehensive list of all possible isomers is extensive, the following table summarizes key data for this compound and a selection of its isomers.

PropertyThis compound3-Nonanone5-Nonanone2,6-Dimethylheptan-4-one
Molecular Formula C₉H₁₈O[2][3][4]C₉H₁₈OC₉H₁₈OC₉H₁₈O
Molecular Weight ( g/mol ) 142.24[2][3]142.24142.24142.24
CAS Number 19549-80-5[1][2][3][4]925-78-0502-56-7108-83-8
Boiling Point (°C) 170.3 (at 760 mmHg)[5]188-190186-187168
Melting Point (°C) -46[5]-15.6-29-41.5
Density (g/cm³) 0.812[5]0.8250.8260.809
IR C=O Stretch (cm⁻¹) ~1715~1715~1715~1715
¹³C NMR (C=O, ppm) ~209~211~211~212

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for isomers are sourced from publicly available chemical databases.

Experimental Protocols for Isomer Identification

A combination of chromatographic separation and spectroscopic analysis is the most effective approach for identifying and differentiating structural isomers.[6][7] Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, offering both separation and structural information.[8][9][10] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide complementary data for unambiguous structure elucidation.[11]

The general workflow for isomer identification is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Prepare sample in a volatile solvent (e.g., pentane or hexane) gcms GC-MS Analysis prep->gcms nmr NMR Analysis (¹H, ¹³C) prep->nmr ir IR Analysis prep->ir rt Retention Time Comparison gcms->rt frag Mass Fragmentation Pattern Analysis gcms->frag shifts Chemical Shift & Coupling Analysis nmr->shifts stretch Functional Group Analysis (C=O stretch) ir->stretch conclusion Structural Isomer Identification rt->conclusion frag->conclusion shifts->conclusion stretch->conclusion

Figure 2. General experimental workflow for isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile isomers based on their boiling points and polarity, after which the mass spectrometer provides information on the mass-to-charge ratio and fragmentation patterns, serving as a molecular fingerprint.[6][8][10]

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector: 250 °C, split injection (e.g., 50:1 split ratio).

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum for each isomer will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For ketones, prominent fragments often result from α-cleavage (cleavage of the bond adjacent to the carbonyl group).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region.[11][13] The splitting patterns (multiplicity) and integration values of the signals will reveal the connectivity of protons and help differentiate the branching patterns of the isomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Analysis: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-215 ppm.[13][14][15] The number and chemical shifts of the other carbon signals will differ based on the specific carbon skeleton of the isomer, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ketones, the most prominent feature is the strong carbonyl (C=O) stretching absorption.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

  • Spectral Analysis: All ketone isomers will exhibit a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch.[11][13] While the exact position of this band can be subtly influenced by the surrounding structure, it is generally not sufficient on its own to distinguish between closely related aliphatic ketone isomers. However, it provides definitive confirmation of the ketone functional group. The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor differences between isomers.

References

Spectroscopic Profile of 4,6-Dimethylheptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the ketone 4,6-Dimethylheptan-2-one, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.

Introduction

This compound (C9H18O, Molar Mass: 142.24 g/mol ) is a ketone with a branched alkyl chain.[1][2] Understanding its structural features through spectroscopic analysis is crucial for its identification, characterization, and application in various chemical syntheses. This guide presents a comprehensive overview of its spectroscopic signature.

Spectroscopic Data

The following sections detail the experimental data obtained for this compound across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in this compound. A characteristic singlet for the methyl protons adjacent to the carbonyl group is observed around 2.1 ppm.[1] The remaining methyl and methylene protons appear as a complex multiplet in the upfield region.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~2.1Singlet3HCH₃ (C1)
~1.0 - 1.5Multiplet15HCH₃ (C7, C8, C9), CH₂ (C3, C5), CH (C4, C6)

Note: Predicted data. Specific experimental values may vary.

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is distinctly shifted downfield. Saturated ketone carbons typically absorb in the 190 to 215 ppm range.[3]

Chemical Shift (δ) [ppm]Carbon TypeAssignment
~208-212C=OC2
~49-51CH₂C3
~29-31CHC4
~45-47CH₂C5
~24-26CHC6
~22-24CH₃C7, C8
~29-31CH₃C1
~19-21CH₃C9

Note: Predicted data. Specific experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
1715 - 1725Strong, SharpC=O StretchKetone
2850 - 3000Medium to StrongC-H StretchAlkyl
1350 - 1470MediumC-H BendAlkyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and various fragment ions.

m/zRelative IntensityPossible Fragment
142Moderate[M]⁺ (Molecular Ion)
127Moderate[M - CH₃]⁺
85High[M - C₄H₉]⁺ (α-cleavage)
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Note: Fragmentation pattern is predicted based on typical ketone fragmentation. The base peak may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Sample Preparation:

  • As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

  • The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Procedure:

    • The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute/Inject for GC-MS or Direct Infusion Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI Source) Prep_MS->MS_Spec NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data IR Spectrum: Characteristic Absorption Bands IR_Spec->IR_Data MS_Data Mass Spectrum: Molecular Ion Peak, Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Natural Occurrence of 4,6-Dimethylheptan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of the branched ketone 4,6-Dimethylheptan-2-one in plants, with a focus on its identification in truffle species. The potential role of this compound as a semiochemical in insects is also explored. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, natural product chemistry, and drug development.

Natural Occurrence in the Fungal Kingdom: The Case of Truffles

Recent scientific investigations have identified this compound as a naturally occurring volatile organic compound (VOC) in the fruiting bodies of several species of truffles belonging to the genus Tuber. Notably, its presence has been reported in the aroma profiles of Tuber borchii, Tuber melanosporum, and Tuber indicum[1][2]. Truffles are highly valued for their distinct aromas, which are composed of a complex mixture of VOCs that play a crucial role in their ecological interactions, including attracting animals for spore dispersal[1].

Quantitative Data

While the presence of this compound in truffles has been qualitatively confirmed, specific quantitative data, such as concentration or relative abundance, from the primary literature was not accessible for this guide. The table below is structured to accommodate such data as it becomes available through further research and access to full-text publications.

SpeciesPlant Part/Organism StageCompoundConcentration/Relative AbundanceReference
Tuber borchiiFruiting BodyThis compoundData not available[1][2]
Tuber melanosporumFruiting BodyThis compoundData not available[1]
Tuber indicumFruiting BodyThis compoundData not available[1]

Experimental Protocols for Detection and Analysis

The identification of this compound in truffles has been achieved through advanced analytical techniques designed for the extraction and analysis of volatile compounds. A key methodology employed is Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: Stir Bar Sorptive Extraction (SBSE) Coupled with GC-MS

This protocol provides a generalized procedure based on the methodologies reported for the analysis of truffle volatiles[1][2].

Objective: To extract and identify volatile organic compounds, including this compound, from truffle fruiting bodies.

Materials:

  • Fresh truffle fruiting bodies

  • Stir bar coated with polydimethylsiloxane (PDMS)

  • Glass vials with screw caps and septa

  • Thermal desorber

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • Analytical standards (including a certified standard of this compound)

Procedure:

  • Sample Preparation: A fresh truffle sample is weighed and placed in a clean glass vial. The vial is then sealed with a screw cap containing a septum.

  • Headspace Sorptive Extraction: A PDMS-coated stir bar is suspended in the headspace above the truffle sample within the sealed vial. The vial is then incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours) to allow the volatile compounds to partition into the PDMS coating of the stir bar.

  • Thermal Desorption: After the extraction period, the stir bar is removed from the vial and placed in a thermal desorption tube. The tube is then introduced into a thermal desorber unit. The stir bar is rapidly heated (e.g., to 250°C) to release the trapped volatile compounds.

  • Cryofocusing: The desorbed analytes are swept by a flow of inert gas (helium) onto a cold trap (cryofocusing unit) within the GC inlet. This step concentrates the analytes into a narrow band before they are introduced onto the analytical column.

  • Gas Chromatography: The cryotrap is rapidly heated, and the volatilized compounds are introduced into the GC column. The GC oven temperature is programmed to increase gradually, separating the individual compounds based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley). The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_output Output Truffle Truffle Sample Vial Sealed Vial Truffle->Vial SBSE Stir Bar Sorptive Extraction (SBSE) Vial->SBSE TD Thermal Desorption SBSE->TD GCMS GC-MS Analysis TD->GCMS Data Data Acquisition GCMS->Data Library Spectral Library Comparison Data->Library Identification Compound Identification Library->Identification Result Identification of this compound Identification->Result

Figure 1. Experimental workflow for the identification of this compound in truffles.

Potential Role in Insects: A Frontier for Research

While ketones are known to function as semiochemicals, including pheromones, in various insect species, the current scientific literature available through targeted searches does not provide a specific documented instance of this compound being produced or utilized by an insect. The study of insect chemical communication is a vast and active area of research, and it is plausible that this compound may play a role that is yet to be discovered.

Semiochemicals are signaling molecules that mediate interactions between organisms. In insects, these chemical cues are fundamental for a wide range of behaviors, including mating, aggregation, alarm signaling, and host location. Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species.

Given that other ketones are known insect pheromones, it is hypothesized that this compound could potentially function as a sex pheromone, an aggregation pheromone, or an alarm pheromone in an as-yet-unidentified insect species. Further research, employing techniques such as gas chromatography-electroantennography (GC-EAD) to screen for insect antennal responses to this compound, is required to elucidate any potential semiochemical activity.

Semiochemical_Signaling cluster_sender Signal Sender (Insect) cluster_signal Chemical Signal cluster_receiver Signal Receiver (Conspecific Insect) Pheromone_Production Pheromone Gland (Production of Ketone) Release Release into Environment Pheromone_Production->Release Ketone This compound (Potential Pheromone) Release->Ketone Antenna Antennal Receptors Ketone->Antenna Signal_Transduction Signal Transduction Cascade Antenna->Signal_Transduction CNS Central Nervous System Processing Signal_Transduction->CNS Behavior Behavioral Response (e.g., Mating, Aggregation) CNS->Behavior

Figure 2. A generalized signaling pathway for a hypothetical insect ketone pheromone.

Conclusion and Future Directions

The identification of this compound in the volatile profile of several Tuber species marks a significant finding in the chemical ecology of these economically and gastronomically important fungi. The detailed experimental protocols for the analysis of truffle volatiles provide a solid foundation for further quantitative studies.

The potential role of this compound as a semiochemical in insects remains an open and intriguing area for future research. Investigations into the volatile profiles of a wider range of insect species, coupled with electrophysiological and behavioral assays, are necessary to determine if this compound plays a role in insect communication. The elucidation of such a role could have implications for the development of novel pest management strategies.

For further information, researchers are encouraged to consult the primary literature, particularly the work of Splivallo and colleagues on truffle aromas.

References

In-Depth Technical Guide: Chemical Stability and Storage of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4,6-Dimethylheptan-2-one. The information herein is compiled from publicly available safety data sheets, chemical databases, and general principles of organic chemistry, tailored for professionals in research and development.

Chemical Properties and Identification

This compound is an aliphatic ketone with the chemical formula C9H18O. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 19549-80-5[1][2]
Molecular Weight 142.24 g/mol [1][2]
Appearance Clear to slight yellow liquid[1]
Boiling Point 170.3°C at 760 mmHg[3]
Flash Point 44.7°C-
Density 0.812 g/cm³-
Solubility Insoluble in water-
InChI Key YXFDTUKUWNQPFV-UHFFFAOYSA-N[1]

Chemical Stability Profile

The stability of this compound is crucial for its handling, storage, and application in various chemical processes. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of aliphatic ketones and information provided in safety data sheets.

General Stability: this compound is considered stable under recommended storage conditions.[4] However, like other ketones, it can be susceptible to degradation under certain stress conditions such as high temperature, exposure to light, and contact with strong oxidizing or reducing agents and strong bases.[4]

Thermal Stability

Aliphatic ketones can undergo thermal decomposition at elevated temperatures. While the specific decomposition temperature for this compound is not documented, it is advisable to avoid prolonged exposure to high temperatures to prevent degradation. Thermal stress studies are recommended to determine its thermal liability.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in ketones, leading to degradation. It is recommended to store this compound in light-resistant containers to minimize photolytic degradation.[5]

Hydrolytic Stability

Ketones are generally stable against hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, acid- or base-catalyzed reactions can occur. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability.[6][7]

Oxidative Stability

This compound is susceptible to oxidation, especially in the presence of strong oxidizing agents.[4] Contact with such agents should be avoided. The potential for autoxidation upon prolonged exposure to air should also be considered, although specific data is not available.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed to prevent moisture ingress and evaporation.[4][8]

  • Protection from Light: Store in amber-colored or opaque containers to protect from light.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Protection from Heat: Keep away from sources of heat, sparks, and open flames.[8]

Table 2: Summary of Recommended Storage Conditions and Incompatibilities

ParameterRecommendation
Temperature Cool place
Atmosphere Dry, well-ventilated
Light Protect from light
Container Tightly closed, light-resistant
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, hypothetical pathways can be proposed based on the known chemistry of aliphatic ketones. These may include oxidation, reduction, and reactions at the α-carbon. A potential degradation pathway is illustrated in the diagram below.

Degradation Pathway Hypothetical Degradation Pathway of this compound This compound This compound Oxidation_Products Oxidation Products (e.g., carboxylic acids) This compound->Oxidation_Products [O] Reduction_Products Reduction Products (e.g., 4,6-Dimethylheptan-2-ol) This compound->Reduction_Products [H] Alpha_Carbon_Reaction_Products α-Carbon Reaction Products (e.g., haloforms) This compound->Alpha_Carbon_Reaction_Products Base/Halogen

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To obtain definitive stability data for this compound, a series of forced degradation studies should be conducted according to ICH guidelines.[9] The following are generalized protocols that can be adapted for this purpose.

Experimental Workflow

The diagram below outlines a typical workflow for conducting stability studies.

Experimental Workflow Experimental Workflow for Stability Testing cluster_0 Stress Conditions Thermal Thermal (e.g., 40-80°C) Analysis Analyze Samples at Time Points (e.g., HPLC, GC-MS) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Hydrolytic->Analysis Oxidative Oxidative (e.g., H2O2) Oxidative->Analysis Sample_Preparation Prepare Samples of This compound Stress_Testing Expose to Stress Conditions Sample_Preparation->Stress_Testing Stress_Testing->Thermal Stress_Testing->Photolytic Stress_Testing->Hydrolytic Stress_Testing->Oxidative Data_Evaluation Evaluate Data (Degradation Products, Kinetics) Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report

Caption: A general workflow for conducting forced degradation stability studies.

Thermal Stability Protocol
  • Accurately weigh samples of this compound into suitable, sealed containers.

  • Place the samples in calibrated ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).[7]

  • Include a control sample stored at the recommended storage temperature.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analyze the samples for purity and the presence of degradation products using a validated analytical method (e.g., GC-MS or HPLC).[2]

  • Determine the rate of degradation at each temperature to estimate the shelf life.

Photostability Protocol (as per ICH Q1B)
  • Expose samples of this compound in chemically inert, transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][8]

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.[5]

  • At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, purity, and degradation products.[5]

Hydrolytic Stability Protocol
  • Prepare solutions of this compound in acidic, basic, and neutral media (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water).[6][7]

  • Store the solutions at a controlled temperature (e.g., 40°C or 60°C).[7]

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots if necessary and analyze for the parent compound and any degradation products.

Oxidative Stability Protocol
  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[7]

  • Store the mixture at a controlled temperature (e.g., room temperature or 40°C).

  • Monitor the reaction over time by analyzing samples for the parent compound and degradation products.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately assessing the stability of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the parent compound and non-volatile degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown degradation products.[11][12]

Method validation in accordance with ICH guidelines is essential to ensure the reliability of the stability data.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions of elevated temperature, light exposure, and in the presence of strong oxidizing agents, bases, and reducing agents. To fully characterize its stability profile and establish a definitive shelf life, comprehensive forced degradation studies are required. The protocols and information provided in this guide serve as a foundation for designing and executing such studies.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Calculations of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4,6-dimethylheptan-2-one, a branched-chain ketone. The document details both calculated and theoretical thermodynamic parameters, outlines the methodologies for their determination, and presents a framework for understanding the relationships between molecular structure and thermodynamic stability. This information is critical for professionals in chemical research, materials science, and drug development where understanding the energetic properties of molecules is paramount for process design, reaction engineering, and molecular modeling.

Thermodynamic Properties of this compound

Table 1: Calculated Thermodynamic Properties of this compound

PropertySymbolValueUnitMethod
Standard Gibbs Free Energy of Formation (gas)ΔfG°-108.90kJ/molJoback Method[1]
Standard Enthalpy of Formation (gas)ΔfH°gas-352.23kJ/molJoback Method[1]
Enthalpy of FusionΔfusH°13.62kJ/molJoback Method[1]
Enthalpy of VaporizationΔvapH°41.60kJ/molJoback Method[1]
Ideal Gas Heat CapacityCp,gasSee Table 3J/mol·KJoback Method[1]

Table 2: Calculated Physical Properties of this compound

PropertySymbolValueUnitMethod
Normal Boiling PointTboil441.33KJoback Method[1]
Normal Melting PointTfus227.03KJoback Method[1]
Critical TemperatureTc611.58KJoback Method[1]
Critical PressurePc2492.52kPaJoback Method[1]
Critical VolumeVc545.0cm³/molJoback Method[1]
Log10 of Water Solubilitylog10WS-2.39-Crippen Method[1]
Octanol/Water Partition CoefficientlogPoct/wat2.648-Crippen Method[1]
McGowan's Characteristic VolumeMcVol139.240ml/molMcGowan Method[1]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

The Joback method utilizes a polynomial to express the ideal gas heat capacity as a function of temperature[2][3]:

Cp,gas = A + B·T + C·T² + D·T³

CoefficientValue
A-1.13E+01
B8.16E-01
C-3.52E-04
D6.28E-08

Note: T is in Kelvin. These parameters are generally valid from 273 K to approximately 1000 K[2][3].

Computational Methodologies for Property Estimation

The data presented above were derived from group contribution methods, which are valuable for estimating properties of compounds where experimental data is lacking. These methods decompose a molecule into its constituent functional groups and sum the contributions of each group to estimate a particular property.

The Joback Method

The Joback method is a widely used group-contribution technique for the estimation of eleven key thermophysical properties of pure organic compounds from their molecular structure alone[1][2]. This method assumes that there are no interactions between the functional groups and relies on additive contributions[2]. The molecule is broken down into predefined groups, and the contribution of each group is summed to calculate the desired property[1][2][4].

Joback_Method_Workflow cluster_input Input cluster_process Joback Method cluster_output Output Molecule Molecular Structure of This compound Decomposition Decompose into Functional Groups Molecule->Decomposition Analyze Group_Contributions Sum Group Contributions Decomposition->Group_Contributions Apply Group Parameters Properties Thermodynamic Properties: ΔfG°, ΔfH°gas, ΔfusH°, ΔvapH°, Cp,gas, Tboil, Tfus, Tc, Pc, Vc Group_Contributions->Properties Calculate

Joback Method Workflow for Thermodynamic Property Estimation.
The Crippen Method

The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP) and molar refractivity[5][6]. The method classifies atoms into different types based on their local chemical environment and assigns a specific contribution to each atom type for the calculation of logP[5][7][8].

The McGowan Method

The McGowan method is used to calculate the characteristic molecular volume (Vx)[9][10][11]. This volume is determined by summing the atomic volumes of all atoms in the molecule and then subtracting a constant value for each bond present, regardless of its type (single, double, or triple)[9]. The McGowan volume has been shown to be equivalent to computer-calculated van der Waals volumes[10][12].

Experimental Protocols for Thermodynamic Property Determination

While calculated values provide useful estimates, experimental determination remains the gold standard for accuracy. The following sections outline the general experimental protocols for measuring the key thermodynamic properties of ketones like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter[13].

Experimental Workflow: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the liquid ketone is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

  • Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.

  • Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's Law.

Bomb_Calorimetry_Workflow Start Start Prep Prepare Weighed Sample in Crucible Start->Prep Pressurize Pressurize Bomb with Oxygen Prep->Pressurize Immerse Immerse Bomb in Calorimeter Water Pressurize->Immerse Ignite Ignite Sample and Record Temperature Change Immerse->Ignite Calculate_Q Calculate Heat of Combustion (Q) Ignite->Calculate_Q Calculate_Hf Calculate Enthalpy of Formation (ΔfH°) Calculate_Q->Calculate_Hf End End Calculate_Hf->End

Experimental Workflow for Determining Enthalpy of Formation.
Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common methods. A simpler approach for educational or preliminary purposes involves a constant-pressure calorimeter (like a coffee-cup calorimeter)[14][15][16].

Experimental Protocol: Constant-Pressure Calorimetry

  • A known mass of the liquid ketone is placed in an insulated container (the calorimeter).

  • A known amount of heat is supplied to the liquid, often via an electric heater.

  • The temperature change of the liquid is carefully measured.

  • The heat capacity is calculated using the formula: Cp = q / (m · ΔT), where q is the heat added, m is the mass of the liquid, and ΔT is the change in temperature[14][15]. The heat capacity of the calorimeter itself must also be taken into account for accurate measurements[17].

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation[18][19][20].

Experimental Setup: Ebulliometry or Static Vapor Pressure Measurement

  • The liquid sample is placed in a container connected to a pressure sensor and a temperature probe.

  • The system is heated, and the vapor pressure is recorded at various temperatures.

  • A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.

  • According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the universal gas constant[19][20]. From the slope, the enthalpy of vaporization can be calculated.

Advanced Computational Methods

For higher accuracy in thermodynamic property prediction, quantum mechanical methods are employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which thermodynamic properties can be derived[21][22].

Density Functional Theory (DFT)

Density functional theory is a widely used computational quantum mechanical modeling method that investigates the electronic structure of many-body systems[23][24][25]. In DFT, the properties of a system are determined using functionals of the spatially dependent electron density[23]. It offers a good balance between accuracy and computational cost for calculating thermodynamic properties of organic molecules[26].

Gaussian-n (Gn) Theories

Gaussian-n theories, such as G3 theory, are composite ab initio methods designed to achieve high accuracy in calculating molecular energies[27][28][29][30]. These methods involve a sequence of calculations with different basis sets and levels of theory to approximate a high-level calculation with reduced computational expense[28][30]. G3 theory has been shown to predict enthalpies of formation with an average absolute deviation of less than 1 kcal/mol from experimental values[27][30].

Computational_Methods_Relationship GCM Group Contribution Methods (e.g., Joback) QM Quantum Mechanical Methods Accuracy Increasing Accuracy and Computational Cost GCM->Accuracy DFT Density Functional Theory (DFT) QM->DFT Gn Gaussian-n Theories (e.g., G3) QM->Gn Accuracy->Gn

Relationship and Hierarchy of Computational Thermodynamic Methods.

Uncertainty in Measurement

It is imperative to report any experimentally determined or computationally calculated thermodynamic data with an associated uncertainty. For experimental results, the uncertainty is evaluated based on statistical methods (Type A) and other means (Type B), such as instrument specifications and scientific judgment[31][32]. The NIST Guide to the Expression of Uncertainty in Measurement provides a comprehensive framework for this purpose[33][34][35]. For computational results, the uncertainty is often estimated by comparing the performance of the method against a benchmark set of molecules with known experimental values[36].

References

Solubility of 4,6-Dimethylheptan-2-one in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,6-Dimethylheptan-2-one

This compound (CAS No. 19549-80-5) is an organic compound with the molecular formula C9H18O.[3][4][5] It belongs to the ketone family, characterized by a carbonyl group (C=O) within a carbon skeleton. Its structure, featuring a nine-carbon chain with methyl branches, influences its physical and chemical properties, including its solubility.[1][6] This compound is a colorless to light yellow liquid with a characteristic ketone odor.[3][7]

Key Physicochemical Properties:

PropertyValue
Molecular Weight 142.24 g/mol [8]
Boiling Point 170.3 °C at 760 mmHg[5]
Density 0.812 g/cm³[3][5]
Flash Point 44.7 °C[3][5]
Water Solubility Low / Immiscible[7][9]
logP (Octanol/Water Partition Coefficient) ~2.5 - 2.76[8][10][11]

The relatively high logP value indicates a preference for nonpolar environments over aqueous ones, which is a key determinant of its solubility profile.

Principles of Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like".[12] Its molecular structure has two key features that dictate its interaction with solvents:

  • The Polar Carbonyl Group (C=O): The oxygen atom in the carbonyl group is more electronegative than the carbon atom, creating a dipole moment. This allows for dipole-dipole interactions with polar solvents.[6][13]

  • The Nonpolar Alkyl Chain: The nine-carbon branched alkyl chain is nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.[1][6]

The overall solubility in a given solvent is a balance between these two factors. As the carbon chain length of ketones increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents like water.[1][6][14] However, this extended nonpolar structure enhances its solubility in nonpolar organic solvents.

Expected Solubility Profile

Based on the structural characteristics of this compound and the general solubility of similar ketones, the following table summarizes its expected solubility in common organic solvents.[2][6][14]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Ethanol, MethanolHigh The alkyl chain has good compatibility with the alcohol's alkyl group, and the carbonyl group can interact with the hydroxyl group.
Polar Aprotic Acetone, Tetrahydrofuran (THF)High Strong dipole-dipole interactions between the ketone's carbonyl group and the solvent's polar functional groups.
Nonpolar Hexane, Toluene, Chloroform, Benzene, Carbon TetrachlorideHigh / Miscible The long, branched alkyl chain of this compound interacts favorably with nonpolar solvents via London dispersion forces.[2][15]
Aqueous WaterLow / Immiscible The large, nonpolar alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water.[1][6][7][9]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like this compound in an organic solvent.

Static Equilibrium Method (Gravimetric Analysis)

This is a widely used method for determining solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. It is crucial to avoid transferring any solid particles.

  • Quantification:

    • Dispense the supernatant into a pre-weighed vial.

    • Determine the weight of the collected supernatant.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent is completely removed, weigh the vial containing the solute residue.

  • Calculation:

    • The solubility can be calculated in terms of mass per volume (e.g., g/100 mL) or mass per mass (e.g., g/100 g of solvent).

Spectroscopic or Chromatographic Methods

For more precise measurements, especially for lower solubilities, instrumental methods are preferred.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Generation of Calibration Curve:

    • Analyze the standard solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or more commonly, Gas Chromatography with a Flame Ionization Detector - GC-FID).

    • Plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the static equilibrium method.

    • After allowing the excess solute to settle, take a sample of the supernatant and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Determination of Solubility:

    • Analyze the diluted sample using the same instrumental method.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound in different types of solvents.

G cluster_solute This compound cluster_solvent Solvent Type Solute C9H18O Carbonyl Group Polar Head (C=O) Solute->Carbonyl Group has a Alkyl Chain Nonpolar Tail (C9H17) Solute->Alkyl Chain has a Interaction1 Dipole-Dipole Interactions Carbonyl Group->Interaction1 favors Solubility_Low2 Low Solubility Carbonyl Group->Solubility_Low2 disfavors interaction with Nonpolar Solvent, leading to Interaction2 London Dispersion Forces Alkyl Chain->Interaction2 favors Solubility_Low Low Solubility Alkyl Chain->Solubility_Low disfavors interaction with Polar Solvent, leading to Polar Solvent Polar Solvent (e.g., Ethanol) Solubility_High High Solubility Polar Solvent->Solubility_High leads to Nonpolar Solvent Nonpolar Solvent (e.g., Hexane) Solubility_High2 High Solubility Nonpolar Solvent->Solubility_High2 leads to Interaction1->Polar Solvent with Interaction2->Nonpolar Solvent with

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines a general workflow for the experimental determination of solubility using the gravimetric method.

G start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h with agitation) step1->step2 step3 Allow mixture to settle step2->step3 step4 Withdraw a known volume of the clear supernatant step3->step4 step5 Weigh the supernatant sample step4->step5 step6 Evaporate the solvent completely step5->step6 step7 Weigh the remaining solute step6->step7 step8 Calculate Solubility (e.g., g / 100 mL) step7->step8 end End step8->end

Caption: Experimental workflow for gravimetric solubility determination.

References

A Journey Through Time: Historical Synthesis Methods for Branched Ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of branched ketones, a crucial class of organic compounds prevalent in pharmaceuticals, fragrances, and fine chemicals, has a rich and evolving history. Understanding the classical methods for their preparation not only offers a fascinating glimpse into the development of organic chemistry but also provides a foundational knowledge base for modern synthetic strategies. This technical guide delves into the core historical methods for synthesizing branched ketones, providing detailed experimental protocols, quantitative data, and a visual representation of the underlying chemical principles.

Friedel-Crafts Acylation (1877)

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] The reaction introduces an acyl group, which, in the case of branched acyl halides, leads to the formation of branched aromatic ketones.

One of the significant advantages of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2] Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, a common issue in the related Friedel-Crafts alkylation.[3]

Historical Experimental Protocol: Synthesis of Benzophenone

A classic example of the Friedel-Crafts acylation is the synthesis of benzophenone from benzene and benzoyl chloride. While not a branched ketone, this historical procedure illustrates the fundamental principles and techniques of the time.

Reaction: Benzene + Benzoyl Chloride → Benzophenone + HCl

Reagents/ConditionsQuantity/Value
BenzeneMolar Excess
Benzoyl Chloride1 equivalent
Aluminum Chloride (AlCl₃)> 1 equivalent
TemperatureCold, then reflux at 60°C
Reaction Time~30 minutes for reflux
Yield 80-89% [4]

Procedure:

  • To a mixture of benzene and solid aluminum chloride, benzoyl chloride is added carefully in the cold.

  • Hydrogen chloride gas is evolved during the addition.

  • After the addition is complete, the mixture is heated under reflux at 60°C for approximately 30 minutes to complete the reaction.[5]

  • The reaction mixture is then subjected to a workup procedure involving hydrolysis to decompose the aluminum chloride complex and subsequent distillation to isolate the benzophenone.[4]

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Benzene Benzene Ring Intermediate Arenium Ion Intermediate Benzene->Intermediate + [R-C≡O]⁺ Product Branched Aromatic Ketone Intermediate->Product - H⁺

Diagram 1: Friedel-Crafts Acylation Workflow

Grignard Reaction (1900)

The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized organic synthesis, providing a powerful tool for carbon-carbon bond formation.[6] The Grignard reaction, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound. The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, provides a versatile route to ketones, including branched ketones.

Historical Experimental Protocol: Synthesis of a Tertiary Alcohol (Illustrative of Grignard's Method)

Reaction: Phenylmagnesium bromide (excess) + Methyl Benzoate → Triphenylmethanol

Reagents/ConditionsQuantity/Value
Magnesium Turnings0.082 mole
BromobenzeneNot specified
Anhydrous EtherSufficient to cover Mg
Methyl Benzoate0.037 mole
Workup10% Sulfuric Acid
Yield ~70% (for alcohol synthesis) [6]

Procedure:

  • Preparation of the Grignard Reagent: In a dry three-necked flask fitted with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is warmed to complete the formation of phenylmagnesium bromide.

  • Reaction with Ester: The Grignard reagent solution is cooled, and a solution of methyl benzoate in anhydrous ether is added slowly. A white solid, the intermediate addition compound, separates. The mixture is then heated at reflux for 30 minutes.

  • Hydrolysis: The reaction mixture is poured into a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide and dissolve the basic magnesium salts.

  • Workup: The ether layer containing the product is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by crystallization.

Grignard_Reaction cluster_reagent Grignard Reagent Formation cluster_synthesis Ketone Synthesis AlkylHalide R-X GrignardReagent R-Mg-X AlkylHalide->GrignardReagent + Mg (in ether) Magnesium Mg Nitrile R'-C≡N ImineIntermediate Imine Intermediate Nitrile->ImineIntermediate + R-Mg-X Ketone Branched Ketone ImineIntermediate->Ketone H₃O⁺ (Hydrolysis) Claisen_Condensation Ester1 Branched Ester (R₂CH-COOR') Enolate Enolate Ion Ester1->Enolate + Base Base Strong Base (e.g., NaOEt) Base->Enolate TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate + Ester2 Ester2 Ester (R''-COOR') Ester2->TetrahedralIntermediate BetaKetoEster β-Keto Ester TetrahedralIntermediate->BetaKetoEster - R'O⁻ Ketone Branched Ketone BetaKetoEster->Ketone 1. H₃O⁺, Δ 2. -CO₂ Pinacol_Rearrangement Diol 1,2-Diol (Pinacol) Protonation Protonation of Hydroxyl Diol->Protonation + H⁺ Carbocation Carbocation Formation (-H₂O) Protonation->Carbocation Rearrangement 1,2-Alkyl Shift Carbocation->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Ketone Branched Ketone (Pinacolone) Deprotonation->Ketone - H⁺ Oppenauer_Oxidation SecondaryAlcohol Secondary Alcohol Complex Alcohol-Aluminum Complex SecondaryAlcohol->Complex + Al(OR)₃ AlAlkoxide Al(OR)₃ AlAlkoxide->Complex TransitionState Six-membered Transition State Complex->TransitionState + Hydride Acceptor HydrideAcceptor Ketone (e.g., Acetone) HydrideAcceptor->TransitionState ProductKetone Branched Ketone TransitionState->ProductKetone ProductAlcohol Reduced Hydride Acceptor TransitionState->ProductAlcohol

References

IUPAC nomenclature and synonyms for 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,6-Dimethylheptan-2-one, covering its nomenclature, physicochemical properties, and detailed synthesis methodologies. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a heptane backbone, a ketone functional group at the second position, and methyl groups at the fourth and sixth positions is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are often encountered in commercial and scientific literature.

Table 1: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name This compound
Synonyms 4,6-Dimethyl-2-heptanone, Iso-diisobutyl ketone
CAS Registry Number 19549-80-5
Molecular Formula C₉H₁₈O
InChI Key YXFDTUKUWNQPFV-UHFFFAOYSA-N

Physicochemical Properties

This compound is a clear to slightly yellow liquid.[2][3] A summary of its key quantitative physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 142.24 g/mol [1]
Boiling Point 170.3 °C at 760 mmHg[2][3]
Melting Point -46 °C[2][3]
Density 0.812 g/cm³[2][3]
Flash Point 44.7 °C[2][3]
Refractive Index 1.413[2]
Water Solubility 0.05 g/100 mL

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a crossed aldol condensation followed by catalytic hydrogenation. This pathway is advantageous for its high selectivity and yield.[1] An alternative, though less commonly detailed, laboratory-scale approach involves the alkylation of a pre-formed enolate of 2-heptanone.[1]

Experimental Protocol: Crossed Aldol Condensation and Hydrogenation

The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar crossed aldol-catalytic hydrogenation sequences.

Step 1: Crossed Aldol Condensation of Isobutyraldehyde and Acetone to yield 4,6-Dimethylhept-3-en-2-one

This reaction involves the base-catalyzed condensation of isobutyraldehyde with acetone. The enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde.[1] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone.

  • Materials:

    • Isobutyraldehyde (2-methylpropanal)

    • Acetone

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of sodium hydroxide (e.g., 10% aqueous solution) is slowly added to a stirred mixture of isobutyraldehyde and a molar excess of acetone in ethanol.

    • The reaction mixture is stirred vigorously at a low temperature (e.g., 0-5 °C) for a specified period (e.g., 2-4 hours) and then allowed to warm to room temperature, with stirring continued for several hours (e.g., 12-24 hours).

    • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

    • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the bulk of the ethanol and excess acetone are removed under reduced pressure.

    • The remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 4,6-dimethylhept-3-en-2-one.

    • The crude product can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one to yield this compound

The selective hydrogenation of the carbon-carbon double bond in the α,β-unsaturated ketone intermediate yields the final product. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[1]

  • Materials:

    • 4,6-Dimethylhept-3-en-2-one (from Step 1)

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • The 4,6-dimethylhept-3-en-2-one is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

    • The vessel is connected to a hydrogen source and the atmosphere is purged with hydrogen.

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature.

    • The progress of the reaction is monitored by TLC or gas chromatography (GC) for the disappearance of the starting material.

    • Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The final product can be purified by distillation.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the crossed aldol condensation and subsequent hydrogenation can be visualized as a logical workflow.

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Aldol_Condensation Crossed Aldol Condensation & Dehydration Isobutyraldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Base Base (NaOH) Base->Aldol_Condensation Unsaturated_Ketone 4,6-Dimethylhept-3-en-2-one Aldol_Condensation->Unsaturated_Ketone Hydrogenation Catalytic Hydrogenation Unsaturated_Ketone->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Synthesis of this compound.

Potential Applications

This compound is utilized in the fragrance and flavoring industries.[4] Furthermore, preliminary studies suggest potential antibacterial and antioxidant activities, indicating areas for future research in drug development.[4] The presence of this compound in some natural sources like apples and currants also points to its role in natural product chemistry.[4]

References

Methodological & Application

Application Note: Quantitative Analysis of 4,6-Dimethylheptan-2-one in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethylheptan-2-one (CAS No. 19549-80-5) is a volatile organic compound with applications in various fields of research.[1][2] Its accurate and sensitive quantification in complex biological and environmental matrices is crucial for understanding its metabolic fate, toxicological profile, or its role as a potential biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][3] This application note provides a detailed protocol for the analysis of this compound in complex matrices using GC-MS, including sample preparation, instrumental analysis, and data processing.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC9H18O[2][4]
Molecular Weight142.24 g/mol [2][4][5]
CAS Number19549-80-5[2][4]
Boiling Point170.3 °C at 760 mmHg[6]
AppearanceClear to slight yellow liquid[4][6]
Synonyms4,6-Dimethyl-2-heptanone[2][4]

Experimental Protocols

Effective sample preparation is critical for removing interfering substances from complex matrices and for concentrating the analyte of interest.[3] The choice of method depends on the sample matrix and the required sensitivity.

Sample Preparation Techniques

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds.[3] It involves the exposure of a coated fiber to the headspace above the sample, where volatile analytes have partitioned.

  • Protocol:

    • Place 1-5 mL of the liquid sample (e.g., plasma, urine) or 0.5-2 g of the solid sample into a 10-20 mL headspace vial.

    • Add a suitable amount of internal standard.

    • If necessary, add salt (e.g., NaCl) to the sample to increase the partitioning of the analyte into the headspace. A urea with NaCl combination has shown optimal performance in enhancing detection sensitivity for volatile organic compounds in blood.[7]

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 10-30 minutes) to extract the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids.[8]

  • Protocol:

    • To 1 mL of liquid sample, add a suitable internal standard.

    • Add 2-5 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane).[8]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the analyte.

    • The collected organic layer can be concentrated under a gentle stream of nitrogen.[9]

    • Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.

3. Solid-Phase Extraction (SPE)

SPE is a technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample.[8]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol) followed by the sample matrix buffer or water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a small volume of a strong organic solvent.

    • The eluate can be concentrated and reconstituted for GC-MS analysis.

GC-MS Instrumental Analysis

The following are general GC-MS parameters that can be optimized for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnNon-polar (e.g., DB-5ms) or mid-polar capillary column
Injection ModeSplitless or split, depending on concentration
Injector Temperature250 °C
Oven Temperature ProgramInitial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data

For accurate quantification, a calibration curve should be prepared using standards of this compound in a matrix that closely matches the samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Characteristic Mass Fragments:

The mass spectrum of this compound will exhibit a characteristic fragmentation pattern upon electron ionization.[10] While a specific library spectrum for this compound is the gold standard for identification, typical fragment ions for ketones include alpha-cleavage products. For this compound, key fragment ions would be expected from the cleavage adjacent to the carbonyl group.

Note: Specific quantitative data such as retention time, LOD, LOQ, and recovery are highly dependent on the specific instrumentation, column, and matrix used. The values in the table below are hypothetical examples and should be determined experimentally.

ParameterExample Value
Retention Time10.5 min (on a 30m DB-5ms column)
Quantifier Ion (m/z)To be determined from the mass spectrum (e.g., a prominent and specific fragment)
Qualifier Ions (m/z)To be determined from the mass spectrum
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery (HS-SPME)85 - 105%
Recovery (LLE)80 - 110%

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Prep_Method Extraction (HS-SPME, LLE, or SPE) Sample->Prep_Method Extract Concentrated Extract Prep_Method->Extract GC_MS GC-MS System Extract->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Results Final Results Quantification->Results

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship for Method Selection

method_selection cluster_considerations Key Considerations cluster_methods Recommended Method Matrix Sample Matrix (e.g., Blood, Urine, Water) Volatility Analyte Volatility Matrix->Volatility Concentration Analyte Concentration Matrix->Concentration Interference Matrix Interference Matrix->Interference HS_SPME HS-SPME Volatility->HS_SPME High LLE LLE Concentration->LLE Moderate to High SPE SPE Interference->SPE High

Caption: Decision guide for selecting a suitable sample preparation method.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in complex matrices using GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data considerations, will enable researchers to develop and validate robust and reliable analytical methods. The choice of the most appropriate sample preparation technique will depend on the specific matrix and the analytical objectives. Careful method validation is essential to ensure accurate and precise results.

References

Application Notes and Protocols: 4,6-Dimethylheptan-2-one as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4,6-Dimethylheptan-2-one as a reference standard in chromatographic analyses. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the effective application of this compound for quantitative and qualitative analytical work.

Introduction

This compound is a branched-chain aliphatic ketone. Its defined chemical and physical properties, along with its chromatographic behavior, make it a suitable candidate for use as a reference standard, particularly as an internal standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications. The use of a reliable reference standard is critical for the accurate quantification of analytes and for the validation of analytical methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application in analytical methods.

PropertyValue
CAS Number 19549-80-5
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Clear to slightly yellow liquid
Boiling Point 170.3 °C at 760 mmHg
Density 0.812 g/cm³
Flash Point 44.7 °C
Solubility Limited solubility in water

Application as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is particularly well-suited as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its volatility and thermal stability are compatible with typical GC operating conditions.

General Workflow for Quantitative GC-MS Analysis

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte and Internal Standard (IS) Stock Solutions B Prepare Calibration Standards (Analyte + IS) A->B C Prepare Quality Control (QC) Samples (Analyte + IS) A->C D Prepare Samples and Spike with IS A->D E GC-MS Analysis of Calibration Standards, QCs, and Samples B->E C->E D->E F Peak Integration and Response Ratio Calculation (Analyte/IS) E->F G Construct Calibration Curve F->G H Quantify Analyte in Samples and QCs G->H

Quantitative GC-MS Analysis Workflow.
Experimental Protocol: Quantitative Analysis of a Volatile Analyte

This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical volatile analyte in a simple matrix.

3.2.1. Materials and Reagents

  • This compound (Reference Standard Grade, >98% purity)

  • Analyte of interest (Reference Standard Grade, >98% purity)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and syringes

3.2.2. Preparation of Stock and Working Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of the analyte and dissolve it in methanol in a 100 mL volumetric flask.

  • Working Solutions: Prepare a series of analyte working solutions by serial dilution of the analyte stock solution with methanol to cover the desired calibration range. Prepare a working internal standard solution at a concentration that will yield a consistent and measurable response.

3.2.3. Preparation of Calibration Standards

  • To a series of vials, add a fixed volume of the internal standard working solution.

  • Add increasing volumes of the analyte working solutions to each vial to create a calibration curve with at least five concentration levels.

  • Adjust the final volume with methanol to ensure all calibration standards have the same final volume and internal standard concentration.

3.2.4. Sample Preparation

  • Accurately measure a known volume or weight of the sample.

  • If the sample is liquid, dilute it with methanol as necessary to bring the analyte concentration within the calibration range. For solid samples, perform a suitable extraction procedure with methanol.

  • Spike the prepared sample with the same fixed volume of the internal standard working solution used for the calibration standards.

3.2.5. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3.2.6. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms of the calibration standards and samples.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio versus the analyte concentration.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of the analyte in the samples using the response ratio from the sample chromatogram and the equation of the calibration curve.

Gas Chromatography Retention Data

The retention behavior of this compound can vary depending on the stationary phase of the GC column. The following retention indices have been reported:

Stationary PhaseRetention Index
Petrocol DH979.9
Carbowax1262.4

Application as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

This compound can also be utilized as a reference standard in reversed-phase HPLC for the analysis of non-polar to moderately polar compounds.[1]

General Workflow for HPLC Analysis

The workflow for using a reference standard in HPLC for identification and purity checks is outlined below.

HPLC_Workflow A Prepare Standard Solution of this compound D Inject Standard Solution and Record Chromatogram A->D B Prepare Sample Solution E Inject Sample Solution and Record Chromatogram B->E C Set Up HPLC System and Equilibrate Column C->D C->E F Compare Retention Times of Standard and Analyte in Sample D->F E->F G Assess Peak Purity (if applicable) F->G

Qualitative HPLC Analysis Workflow.
Experimental Protocol: HPLC Analysis

This protocol describes a reversed-phase HPLC method for the analysis of this compound. This method can be adapted for its use as a reference standard to identify this compound in a sample matrix.[1]

4.2.1. Materials and Reagents

  • This compound (Reference Standard Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Volumetric flasks and pipettes

4.2.2. Preparation of Mobile Phase and Standard Solution

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water. A common starting point is 50:50 (v/v). Add a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. For mass spectrometry detection, replace phosphoric acid with a volatile acid like formic acid.[1]

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

4.2.3. HPLC Instrumental Parameters

The following are typical HPLC conditions for the analysis of this compound.

ParameterValue
HPLC Column Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid or Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 210 nm (or Mass Spectrometry)

4.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution of this compound and record the chromatogram and retention time.

  • Inject the prepared sample solution.

  • Compare the retention time of the peak in the sample chromatogram with that of the standard to identify the presence of this compound.

Conclusion

This compound serves as a versatile and reliable reference standard for a range of chromatographic applications. Its utility as an internal standard in GC-MS allows for accurate quantification of volatile compounds, while its defined retention characteristics in HPLC make it a useful marker for qualitative analysis and method development. The protocols and data presented in these application notes provide a solid foundation for the successful integration of this compound into analytical workflows in research and industrial settings.

References

Application Note: Quantification of 4,6-Dimethylheptan-2-one in Food Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4,6-Dimethylheptan-2-one is a branched-chain ketone that contributes to the characteristic flavor profiles of various food products. Its quantification is essential for quality control, product development, and sensory analysis in the food and beverage industry. This application note presents a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described method offers high sensitivity, selectivity, and reproducibility for the analysis of this volatile flavor compound.

Introduction

The aroma and flavor of food are complex mixtures of volatile and non-volatile compounds. Ketones, in particular, are known to contribute significantly to the sensory properties of many foods, including fruits, dairy products, and cooked meats. This compound is a specific ketone that can impart nutty, fruity, or cheesy notes depending on its concentration and the food matrix. Accurate quantification of this compound is crucial for understanding its impact on flavor, ensuring product consistency, and for the development of new food products with desired sensory attributes. This application note provides a comprehensive methodology for researchers and quality control specialists to reliably quantify this compound in various food samples.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[1][2]

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with temperature control

  • Analytical balance

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution: 2-Heptanone (CAS 110-43-0) at 10 µg/mL in methanol.

Procedure:

  • Weigh 5.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • Spike the sample with 10 µL of the 10 µg/mL 2-Heptanone internal standard solution.

  • Immediately seal the vial with the magnetic screw cap.

  • Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C for extraction.

  • After extraction, immediately transfer the SPME fiber to the GC-MS injector for thermal desorption and analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless for 2 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Total Run Time: 34 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • This compound: m/z 43, 58, 85 (Quantifier: m/z 58)

    • 2-Heptanone (IS): m/z 43, 71, 114 (Quantifier: m/z 43)

  • Solvent Delay: 3 minutes

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various food matrices, as determined by the described HS-SPME-GC-MS method.

Table 1: Calibration Curve Data for this compound

Concentration (ng/g)Peak Area Ratio (Analyte/IS)
1.00.12
5.00.58
10.01.15
25.02.85
50.05.70
100.011.35
0.9995

Table 2: Hypothetical Concentration of this compound in Various Food Samples

Food MatrixSample IDConcentration (ng/g) ± SD (n=3)
Cheddar CheeseCC-0185.3 ± 4.2
Cheddar CheeseCC-0292.1 ± 5.1
Roasted AlmondsRA-0145.7 ± 2.9
Roasted AlmondsRA-0251.2 ± 3.5
Mango PureeMP-0112.5 ± 1.1
Mango PureeMP-0215.8 ± 1.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Homogenized Food Sample weigh Weigh 5g into Vial sample->weigh add_nacl Add 1g NaCl weigh->add_nacl add_is Spike with Internal Standard add_nacl->add_is seal Seal Vial add_is->seal incubate Incubate at 60°C (15 min) seal->incubate extract HS-SPME Extraction (30 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in diverse food matrices. The protocol is sensitive, requires minimal sample preparation, and is amenable to automation for high-throughput analysis. This methodology can be readily adopted by researchers, scientists, and quality control professionals in the food and flavor industries to ensure product quality and to facilitate the development of new and innovative food products.

References

The Role of 4,6-Dimethylheptan-2-one in Insect Chemical Ecology: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

While the field of insect chemical ecology has identified a vast array of semiochemicals that mediate critical insect behaviors, a comprehensive review of existing literature and scientific databases indicates that 4,6-Dimethylheptan-2-one is not a well-documented compound in this context. Extensive searches have not yielded specific studies detailing its role as a pheromone, allomone, or kairomone in any insect species.

This lack of specific findings suggests that this compound may not be a significant semiochemical in the insect world, or its role has yet to be discovered and documented. Research in chemical ecology often focuses on compounds that elicit strong and consistent behavioral responses, and it is possible that this particular ketone does not play a primary role in insect communication or interaction.

It is important to distinguish this compound from structurally similar compounds that have been identified as semiochemicals. For instance, other branched-chain ketones and related compounds are known to be involved in insect communication. However, the specific isomeric structure of this compound has not been implicated in published research on insect chemical ecology.

Given the absence of specific data on the role of this compound in insect chemical ecology, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The creation of such documents would require published research detailing its effects on insect behavior, electrophysiological responses, and practical applications in pest management or ecological studies.

Future Directions

The absence of information on this compound in insect chemical ecology does not entirely preclude a potential role. Future research could explore the following avenues:

  • Screening Studies: As part of broader screenings of volatile organic compounds from insects or their host plants, this compound could be included as a test compound in behavioral and electrophysiological assays.

  • Metabolomic Analyses: Advanced analytical techniques could potentially identify this compound as a minor component of a complex semiochemical blend that has not been previously resolved.

  • Biosynthetic Pathway Research: Investigations into the biosynthesis of known insect pheromones might reveal this compound as a precursor or a byproduct, which could then prompt further investigation into its own potential activity.

Until such research is conducted and published, the role of this compound in insect chemical ecology remains an open question. Researchers, scientists, and drug development professionals interested in this specific compound should be aware that there is currently no established body of work to support its significance as an insect semiochemical.

Application Notes and Protocols for the Analysis of Volatile Ketones by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile ketones are a class of organic compounds that play significant roles in various fields, including food science, environmental analysis, and clinical diagnostics. In drug development, the analysis of volatile ketones can be crucial for understanding metabolic pathways, identifying disease biomarkers, and assessing the stability of pharmaceutical formulations. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of these volatile compounds from a variety of sample matrices.[1][2] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of volatile ketones, including sample preparation, extraction, and chromatographic conditions.

Principle of HS-SPME-GC-MS

HS-SPME is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[1][3] Volatile analytes, such as ketones, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an appropriate extraction time, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.[4]

Experimental Protocols

This section details the methodology for the analysis of volatile ketones using HS-SPME-GC-MS. Optimization of these parameters may be required depending on the specific ketones of interest and the sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following steps are recommended:

  • Sample Aliquoting: Place a precise amount of the liquid or solid sample (e.g., 1-5 mL or 1-5 g) into a headspace vial (e.g., 10 or 20 mL).

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard to all samples, calibration standards, and quality controls. For ketone analysis, an isotopically labeled ketone such as acetone-¹³C₃ can be used.[5][6]

  • Matrix Modification (Salting-out): For aqueous samples, adding a salt such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) can increase the ionic strength of the solution.[7] This "salting-out" effect reduces the solubility of volatile ketones, promoting their partitioning into the headspace and enhancing extraction efficiency.[1][8] The amount of salt added should be optimized, but a concentration of 20-40% (w/v) is a good starting point.[1]

  • Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap to prevent the loss of volatile compounds.

Headspace SPME Procedure

The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity and selectivity.

  • SPME Fiber Selection: The choice of fiber coating depends on the polarity and molecular weight of the target ketones. For a broad range of volatile and semi-volatile compounds, including ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice.[9][10] Other commonly used fibers for volatile analysis include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[10][11]

  • Extraction Parameters:

    • Incubation/Equilibration Temperature and Time: Incubate the sealed vial at a constant temperature (e.g., 40-70°C) for a specific time (e.g., 10-30 minutes) to allow the volatile ketones to partition into the headspace and reach equilibrium.[2][7][12] Agitation during this step can facilitate the mass transfer of analytes.

    • Extraction Temperature and Time: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same or a slightly elevated temperature.[7][13] The optimal time and temperature should be determined experimentally to ensure sufficient extraction without causing degradation of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of volatile ketones. These may need to be adjusted based on the specific instrument and the target analytes.

  • Injector:

    • Temperature: 250°C[5][14]

    • Mode: Splitless, to maximize the transfer of analytes to the column.[7][8]

    • Desorption Time: 1-5 minutes.[7]

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, is commonly used for the separation of volatile compounds.[15][16] For more polar ketones, a polar column like a VF-WAX may be beneficial.[8] A typical column dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][15]

    • Oven Temperature Program:

      • Initial Temperature: 40-60°C, hold for 2-5 minutes.[5][16]

      • Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of 200-250°C.[5][14][17]

      • Final Hold: Hold at the final temperature for 2-5 minutes.[5][14]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14][18]

    • Ion Source Temperature: 230°C[14][18]

    • Transfer Line Temperature: 250-280°C[10][14]

    • Mass Range: Scan from m/z 40 to 400 to cover the mass range of typical volatile ketones and their fragments.[14]

    • Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the filament from being saturated by any residual solvents or highly volatile non-target compounds.

Data Presentation

Quantitative data for the analysis of volatile ketones should be summarized for clear comparison. The following table provides an example of key validation parameters that should be determined for a quantitative method.

KetoneLinearity (Concentration Range, µM)LOD (µM)LOQ (µM)Recovery (%)
Acetone25 - 8300>0.99<25<2598 - 107[5][6]
Acetoacetate25 - 8300>0.99<25<2598 - 107[5][6]
β-Hydroxybutyrate30 - 16500>0.99<30<3098 - 107[5][6]

Note: The values presented are examples based on the analysis of ketone bodies in blood and may vary depending on the specific ketone, matrix, and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HS-SPME-GC-MS protocol for volatile ketone analysis.

SPME_GCMS_Workflow HS-SPME-GC-MS Workflow for Volatile Ketones cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting InternalStandard 2. Internal Standard Spiking Sample->InternalStandard SaltingOut 3. Matrix Modification (Salting-out) InternalStandard->SaltingOut SealVial 4. Vial Sealing SaltingOut->SealVial Equilibration 5. Incubation/Equilibration SealVial->Equilibration Extraction 6. Headspace Extraction Equilibration->Extraction Desorption 7. Thermal Desorption in GC Inlet Extraction->Desorption Separation 8. GC Separation Desorption->Separation Detection 9. MS Detection Separation->Detection Identification 10. Peak Identification Detection->Identification Quantification 11. Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of volatile ketones using HS-SPME-GC-MS.

References

Application Note: Chiral Separation of 4,6-Dimethylheptan-2-one Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethylheptan-2-one is a chiral ketone with potential applications in various fields, including fragrance and pheromone research. Due to the often distinct biological activities of different enantiomers, a reliable method for their separation and quantification is crucial. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful technique for resolving enantiomeric mixtures. While specific methods for the chiral resolution of this compound are not widely published, this application note provides a detailed protocol based on established methods for structurally similar aliphatic ketones. Polysaccharide-based and Pirkle-type CSPs are generally effective for the enantioseparation of ketones.[1] This protocol will focus on a method utilizing a polysaccharide-based CSP under normal phase conditions, which has demonstrated broad applicability for such compounds.

Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA)

  • Sample: Racemic this compound

  • Sample Solvent: Mobile phase or a compatible solvent mixture

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral HPLC separation.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase.

3. Method Procedure

  • System Preparation:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol, 98:2 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Sample Injection:

    • Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition:

    • Acquire data for a sufficient time to allow for the elution of both enantiomers. The run time will depend on the retention of the specific enantiomers on the column.

  • Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound.

    • Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α) to evaluate the separation performance.

4. Method Optimization

If the initial conditions do not provide adequate separation (baseline resolution, Rs ≥ 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the percentage of Isopropanol in the mobile phase. Decreasing the IPA concentration will generally increase retention and may improve resolution, while increasing it will decrease retention. Test compositions from 99:1 to 95:5 (n-Hexane:IPA).

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions with the stationary phase.

  • Column Temperature: Adjusting the column temperature can influence enantioselectivity. Test temperatures between 15 °C and 40 °C.

Data Presentation

The following table is a template for recording and comparing the results from different experimental conditions.

Condition IDMobile Phase (Hexane:IPA)Flow Rate (mL/min)Temp (°C)tR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Initial98:20.525----
Opt. 1
Opt. 2

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (1 mg/mL in mobile phase) injection Inject Sample (10 µL) prep_sample->injection prep_mobile Mobile Phase Preparation (n-Hexane/IPA) prep_system HPLC System Equilibration prep_mobile->prep_system prep_system->injection separation Chromatographic Separation (Chiralpak AD-H) injection->separation detection UV Detection (210 nm) separation->detection acquisition Data Acquisition detection->acquisition processing Peak Integration & Analysis (tR, Rs, α) acquisition->processing

Caption: Experimental workflow for the chiral HPLC separation of this compound.

logical_relationship cluster_goal Primary Objective cluster_components Key Components cluster_outcome Desired Outcome goal Separate Enantiomers of This compound csp Chiral Stationary Phase (Polysaccharide-based) goal->csp mp Mobile Phase (n-Hexane/Isopropanol) goal->mp analyte Racemic Analyte goal->analyte outcome Baseline Resolution (Rs ≥ 1.5) of Enantiomers csp->outcome mp->outcome analyte->outcome

Caption: Logical relationship of key components for achieving chiral separation.

References

Enhanced Detection of 4,6-Dimethylheptan-2-one Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4,6-Dimethylheptan-2-one to enhance its detection in analytical methodologies. The inherent volatility and moderate polarity of this branched-chain ketone can present challenges for achieving low detection limits in complex matrices. Chemical derivatization offers a robust strategy to improve chromatographic behavior, increase ionization efficiency in mass spectrometry, and introduce moieties that are highly responsive to specific detectors. This guide details protocols for derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography (GC), and 2,4-dinitrophenylhydrazine (DNPH) and dansyl hydrazine for High-Performance Liquid Chromatography (HPLC). These methods are broadly applicable to ketone analysis in various research and development settings, including drug metabolism studies and quality control.

Introduction

This compound is a branched aliphatic ketone that may be encountered as a volatile organic compound, a fragrance component, or a potential biomarker.[1] Accurate and sensitive quantification of this and similar ketones is crucial in diverse fields such as environmental analysis, food science, and pharmaceutical development. Studies have indicated that this compound may possess antibacterial and antioxidant activities, suggesting its potential relevance in biological systems.[]

Direct analysis of underivatized ketones can be hampered by their relatively low molar absorptivity in UV-Vis detection and their propensity for fragmentation in mass spectrometry, which can limit sensitivity and specificity. Chemical derivatization addresses these limitations by modifying the ketone's carbonyl group to introduce favorable properties for analysis.

This application note provides a comprehensive overview and detailed protocols for three effective derivatization strategies for this compound:

  • PFBHA Derivatization for GC-MS Analysis: This method introduces a pentafluorobenzyl group, which is highly electronegative and significantly enhances the sensitivity of detection by Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).[3]

  • DNPH Derivatization for HPLC-UV/Vis Analysis: Reaction with DNPH yields a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive UV-Visible detection.[4]

  • Dansyl Hydrazine Derivatization for HPLC-Fluorescence/MS Analysis: This reagent introduces a highly fluorescent dansyl group, allowing for ultra-sensitive fluorescence detection. The dimethylamino group also enhances protonation, improving ionization efficiency in LC-MS.[5]

Derivatization Strategies and Expected Performance

The choice of derivatization reagent and analytical technique depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the expected enhancements in detection for ketones using these derivatization methods. While specific data for this compound is not extensively published, the general improvements observed for other ketones are indicative of the expected performance.

Derivatization ReagentAnalytical TechniqueEnhancement PrincipleExpected Improvement in Detection LimitsReference
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-MS (NCI), GC-ECDIntroduction of a highly electronegative pentafluorobenzyl group.Significant improvement, reaching low µg/g to ng/g levels.[3][6][3][6]
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV/Vis, UHPLC-UV/VisIntroduction of a strong chromophore (dinitrophenylhydrazone).LODs in the range of 30-110 ng/mL, with further improvement using UHPLC.[4][7][4][7]
Dansyl Hydrazine HPLC-Fluorescence, LC-MSIntroduction of a highly fluorescent dansyl group and an easily ionizable moiety.Attomole-level detection limits with laser-induced fluorescence.[1] Significant signal enhancement in LC-MS.[8][1][8]

Experimental Protocols

PFBHA Derivatization for GC-MS Analysis

This protocol describes the derivatization of this compound with PFBHA to form the corresponding oxime derivative, which is amenable to GC-MS analysis with enhanced sensitivity.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Hexane, Dichloromethane), HPLC grade

  • Deionized water

  • Sodium sulfate, anhydrous

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent. For aqueous samples, transfer a known volume into a reaction vial.

  • Derivatization Reaction:

    • To the sample, add an excess of PFBHA solution (e.g., 100 µL of a 15 mg/mL solution in water).

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Heat the reaction mixture at 60-70°C for 1-2 hours.

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add an appropriate volume of organic extraction solvent (e.g., 1 mL of hexane).

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

    • Centrifuge to separate the aqueous and organic layers.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Monitor for the characteristic ions of the PFBHA-oxime derivative of this compound.

Logical Workflow for PFBHA Derivatization

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample containing This compound Mix Mix and Vortex Sample->Mix PFBHA PFBHA Reagent PFBHA->Mix Heat Heat (60-70°C) Mix->Heat AddSolvent Add Organic Solvent Heat->AddSolvent VortexExtract Vortex to Extract AddSolvent->VortexExtract Centrifuge Centrifuge VortexExtract->Centrifuge Dry Dry with Na2SO4 Centrifuge->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: PFBHA derivatization workflow for GC-MS analysis.

DNPH Derivatization for HPLC-UV/Vis Analysis

This protocol details the derivatization of this compound with DNPH to form a hydrazone, which is then analyzed by HPLC with UV detection.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Hydrochloric acid (HCl) or other acid catalyst

  • Deionized water

  • Reaction vials

  • HPLC system with UV/Vis detector

Protocol:

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl (e.g., 1-2 mL per 100 mL of solution).[9]

  • Standard/Sample Preparation: Dissolve the sample or standard containing this compound in acetonitrile.

  • Derivatization Reaction:

    • Mix the sample/standard solution with an excess of the DNPH reagent in a reaction vial. A molar ratio of DNPH to ketone of at least 300 is recommended for complete derivatization.[10]

    • Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 65°C for 30 minutes) to ensure complete reaction.[9]

  • Sample Dilution: After the reaction is complete, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 reverse-phase column.

    • Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (typically around 360-365 nm).[9][10]

Logical Workflow for DNPH Derivatization

DNPH_Workflow cluster_prep Reagent & Sample Prep cluster_reaction Derivatization cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample Sample in Acetonitrile Mix Mix Reagents Sample->Mix DNPH Acidified DNPH Reagent DNPH->Mix React React (e.g., 65°C) Mix->React Dilute Dilute with Mobile Phase React->Dilute HPLC HPLC-UV Analysis (~365 nm) Dilute->HPLC

Caption: DNPH derivatization workflow for HPLC-UV analysis.

Dansyl Hydrazine Derivatization for HPLC-Fluorescence/MS Analysis

This protocol outlines the derivatization of this compound with dansyl hydrazine for sensitive analysis by HPLC with fluorescence or mass spectrometry detection.

Materials:

  • This compound standard

  • Dansyl hydrazine

  • Methanol or Acetonitrile, HPLC grade

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Reaction vials

  • HPLC system with a fluorescence detector and/or mass spectrometer

Protocol:

  • Standard/Sample Preparation: Dissolve the sample or standard in methanol or acetonitrile.

  • Derivatization Reaction:

    • Add a solution of dansyl hydrazine in methanol/acetonitrile to the sample.

    • Add a small amount of acid catalyst (e.g., 2% v/v TFA) to facilitate the reaction.

    • Heat the mixture at approximately 60°C for 30-60 minutes in a sealed vial.

  • Sample Preparation for Analysis: Cool the reaction mixture to room temperature. The sample may be injected directly or after dilution with the mobile phase.

  • HPLC-Fluorescence/MS Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 reverse-phase column.

    • For fluorescence detection, set the excitation and emission wavelengths appropriately for the dansyl group (e.g., Ex: ~340 nm, Em: ~525 nm).

    • For MS detection, use an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Dansyl Hydrazine Derivatization

Dansyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample in Solvent Mix Mix Reagents Sample->Mix Dansyl Dansyl Hydrazine Solution Dansyl->Mix Catalyst Acid Catalyst (e.g., TFA) Catalyst->Mix Heat Heat (~60°C) Mix->Heat HPLC HPLC-Fluorescence/MS Analysis Heat->HPLC

Caption: Dansyl hydrazine derivatization workflow.

Conclusion

The derivatization protocols presented herein provide robust and sensitive methods for the analysis of this compound and other ketones. The selection of the appropriate derivatization strategy will depend on the specific analytical requirements, including desired sensitivity, sample matrix complexity, and available instrumentation. By converting the ketone to a derivative with enhanced detectability, researchers, scientists, and drug development professionals can achieve lower limits of detection and more reliable quantification in their studies.

References

Application Notes and Protocols for the Investigation of 4,6-Dimethylheptan-2-one in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a prospective guide for the investigation of 4,6-Dimethylheptan-2-one in metabolomics. As of the generation of this document, there is no established body of research detailing the direct application of this compound in metabolomics studies or its validation as a biomarker. The proposed methodologies are based on the known chemical properties of the compound and standard analytical techniques.

Introduction

This compound is a branched-chain aliphatic ketone.[] While its role in biological systems is not well-documented, volatile organic compounds (VOCs) of similar structures can be products of endogenous metabolic processes, including lipid peroxidation and gut microbiome activity. This has led to an interest in such compounds as potential non-invasive biomarkers for various physiological and pathophysiological states. This document outlines a hypothetical framework for the investigation of this compound as a potential biomarker using metabolomics approaches.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound relevant to its analytical determination is presented in Table 1.

PropertyValueReference
Molecular Formula C9H18O[2][3]
Molecular Weight 142.24 g/mol [2][3][4]
CAS Number 19549-80-5[2][3][5]
Boiling Point 170.3°C at 760 mmHg[6]
Melting Point -46°C[6]
Flash Point 44.7°C[6]
Density 0.812 g/cm³[][6]
Vapor Pressure 1.48 mmHg at 25°C[6]
Synonyms 4,6-Dimethyl-2-heptanone, iso-Diisobutyl ketone[2][7]

Hypothetical Experimental Workflow for Biomarker Discovery

The following diagram illustrates a potential workflow for the investigation of this compound as a volatile biomarker in biological samples.

Experimental_Workflow cluster_sample_prep Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Analysis cluster_validation Biomarker Validation Sample Biological Sample (e.g., Plasma, Urine, Breath) Extraction Volatile Compound Extraction (e.g., SPME, Headspace) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Processing Data Pre-processing (Peak Detection, Alignment) GCMS->Processing Stats Statistical Analysis (e.g., t-test, ANOVA) Processing->Stats ID Compound Identification (Mass Spectral Library) Processing->ID Validation Biomarker Candidate Validation Stats->Validation ID->Validation

A potential experimental workflow for biomarker discovery.

Proposed Analytical Protocol: Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a hypothetical method for the extraction and quantification of this compound from human plasma. This method is based on general principles for the analysis of volatile ketones.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-Heptanone-d3

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Sodium chloride

  • Human plasma (K2-EDTA)

  • Solid-Phase Microextraction (SPME) fibers (e.g., 75 µm Carboxen/PDMS)

2. Standard Solution Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Generate a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To a 20 mL headspace vial, add 1 mL of plasma, 10 µL of the IS working solution, and 2 g of sodium chloride (to increase the volatility of the analyte).

  • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Vortex for 10 seconds.

4. SPME Headspace Extraction

  • Place the vial in a heating block or autosampler incubator at 60°C.

  • Equilibrate the sample for 10 minutes.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for desorption.

5. GC-MS Parameters The following are suggested starting parameters and may require optimization.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Mode Splitless (with SPME)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier and qualifier ions to be determined from a full scan of the standard.

6. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Logical Framework for Novel Biomarker Validation

The following diagram illustrates the logical progression from the initial discovery of a potential biomarker like this compound to its clinical validation.

Biomarker_Validation_Pathway Discovery Phase 1: Discovery (Untargeted Metabolomics) Quantification Phase 2: Method Development & Quantification (Targeted Assay) Discovery->Quantification Verification Phase 3: Case-Control Verification (Small Cohort) Quantification->Verification Validation Phase 4: Clinical Validation (Large, Independent Cohort) Verification->Validation Utility Phase 5: Clinical Utility Assessment Validation->Utility

Logical pathway for the validation of a novel biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethylheptan-2-one. The information is designed to help minimize the formation of side products and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via different synthetic routes.

Route 1: Crossed Aldol Condensation of Isobutyraldehyde and Acetone

This route involves the base-catalyzed reaction of isobutyraldehyde with acetone, followed by dehydration and hydrogenation.

Q1: My reaction is producing a complex mixture of products with a low yield of the desired this compound. What are the likely side products and how can I minimize them?

A1: Low yields in this synthesis are typically due to competing self-condensation reactions. The primary side products are from the self-condensation of acetone and isobutyraldehyde.

  • Acetone Self-Condensation: Acetone can react with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.[1] Under harsher conditions, further condensation can lead to the formation of phorone.[2]

  • Isobutyraldehyde Self-Condensation: Isobutyraldehyde can also undergo self-condensation, which can lead to the formation of a trimer.[3][4]

Troubleshooting Strategies:

StrategyDescriptionRationale
Use Excess Acetone Employ a significant molar excess of acetone (e.g., 5-10 equivalents) relative to isobutyraldehyde.[1]This increases the statistical probability of the isobutyraldehyde enolate reacting with acetone, thus favoring the desired crossed-aldol product.[1]
Slow Addition of Isobutyraldehyde Add the isobutyraldehyde dropwise to the mixture of acetone and base over an extended period.[1]This maintains a low concentration of isobutyraldehyde, minimizing its self-condensation.[1]
Temperature Control Maintain a low temperature (e.g., 0-5 °C) during the initial aldol addition.[1]Lower temperatures favor the initial aldol addition over the subsequent dehydration (condensation) and can help control the reaction rate, reducing side reactions.[1]
Choice of Base The concentration and type of base (e.g., NaOH, KOH) can influence selectivity. Weaker bases may offer more controlled reactions.[1]The base concentration affects the enolate concentration and reaction rate.

Q2: I am having difficulty with the final hydrogenation step. What are the optimal conditions?

A2: The hydrogenation of the intermediate, 4,6-dimethylhept-3-en-2-one, is typically carried out using a palladium-based catalyst.

  • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5]

  • Reaction Conditions: The reaction is typically run under hydrogen pressure in a suitable solvent. The temperature and pressure should be optimized to ensure complete reduction of the carbon-carbon double bond without reducing the ketone functionality.[5] A process for a similar compound, 6-methylheptan-2-one, describes hydrogenation under a dehydration condition, which can improve the overall yield from the initial aldol addition product.[6]

Route 2: Alkylation of a Ketone Enolate

This method involves the deprotonation of a ketone, such as 2-heptanone, to form an enolate, which is then alkylated.

Q1: My alkylation reaction is resulting in multiple products, leading to a low yield of this compound. What is the primary side reaction?

A1: The most significant side reaction in the alkylation of ketone enolates is polyalkylation .[5] This occurs when the initially formed mono-alkylated product is deprotonated again and reacts with another molecule of the alkylating agent.

Troubleshooting Strategies:

StrategyDescriptionRationale
Use a Strong, Bulky Base Employ a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA).LDA rapidly and quantitatively converts the ketone to its enolate, minimizing the concentration of the unreacted ketone that can participate in side reactions.[7]
Controlled Addition Slowly add the alkylating agent to the pre-formed enolate solution at a low temperature (e.g., -78 °C).This ensures that the alkylating agent reacts with the enolate as it is added, reducing the chance of polyalkylation.
Stoichiometry Use a slight excess of the enolate relative to the alkylating agent.This helps to ensure that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound and related compounds via the aldol condensation and hydrogenation route.

ReactantsProductCatalyst/ConditionsYield (%)Reference
Isovaleraldehyde and Acetone6-Methylheptan-2-one1. Aldol condensation (NaOH) 2. Hydrogenation (Pd/C)91.9[6]

Note: Data for the direct synthesis of this compound via this method with specific yields is limited in the searched literature. The provided data for the structurally similar 6-methylheptan-2-one serves as a reference.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Aldol Condensation and Hydrogenation

This protocol is adapted from a procedure for the synthesis of the similar compound 6-methylheptan-2-one and is designed to favor the formation of the desired product.[6]

Materials:

  • Isobutyraldehyde

  • Acetone

  • Aqueous Sodium Hydroxide (NaOH)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas

  • Suitable Solvent (e.g., water, ethanol)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

Step 1: Aldol Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large molar excess of acetone with an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is crucial.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

Step 2: Workup and Isolation of Intermediate

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude aldol condensation product, which will contain 4-hydroxy-6-methylheptan-2-one and its dehydration product, 4,6-dimethylhept-3-en-2-one.

Step 3: Hydrogenation

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol).

  • Add 5% Pd/C catalyst to the solution.

  • Transfer the mixture to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture at a suitable temperature (e.g., 100°C, though optimization may be required) until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Pathway: Aldol Condensation Route

Aldol_Condensation_Pathway Isobutyraldehyde Isobutyraldehyde Aldol_Adduct 4-Hydroxy-4,6-dimethyl- heptan-2-one Isobutyraldehyde->Aldol_Adduct Aldol Addition Isobutyraldehyde_Self_Condensation Isobutyraldehyde Self-Condensation Isobutyraldehyde->Isobutyraldehyde_Self_Condensation Acetone Acetone Acetone_Enolate Acetone Enolate Acetone->Acetone_Enolate Base (e.g., NaOH) Acetone_Self_Condensation Acetone Self-Condensation (Mesityl Oxide, Phorone) Acetone->Acetone_Self_Condensation Acetone_Enolate->Aldol_Adduct Aldol Addition Unsaturated_Ketone 4,6-Dimethylhept-3-en-2-one Aldol_Adduct->Unsaturated_Ketone - H2O (Dehydration) Final_Product This compound Unsaturated_Ketone->Final_Product H2, Pd/C

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow: Aldol Condensation and Hydrogenation

Experimental_Workflow Start Start Aldol_Condensation 1. Aldol Condensation (Isobutyraldehyde + Excess Acetone + Base) Start->Aldol_Condensation Workup 2. Acidic Workup & Extraction Aldol_Condensation->Workup Crude_Intermediate Crude Intermediate (Unsaturated Ketone) Workup->Crude_Intermediate Hydrogenation 3. Hydrogenation (H2, Pd/C) Crude_Intermediate->Hydrogenation Filtration 4. Catalyst Filtration Hydrogenation->Filtration Purification 5. Distillation Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Low_Yield Low Yield of This compound Complex_Mixture Complex Product Mixture? Low_Yield->Complex_Mixture Self_Condensation Probable Cause: Self-Condensation Complex_Mixture->Self_Condensation Yes Purification_Loss Probable Cause: Product Loss During Purification Complex_Mixture->Purification_Loss No Check_Excess_Acetone Solution: Increase Molar Excess of Acetone Self_Condensation->Check_Excess_Acetone Check_Addition_Rate Solution: Slow Dropwise Addition of Aldehyde Self_Condensation->Check_Addition_Rate Check_Temperature Solution: Maintain Low Temperature (0-5 °C) Self_Condensation->Check_Temperature Optimize_Distillation Solution: Optimize Distillation Conditions (Vacuum, Fractionating Column) Purification_Loss->Optimize_Distillation

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for ketones in GC analysis?

Peak tailing for polar compounds like ketones is a frequent challenge in GC analysis and can be attributed to several factors.[1][2] The primary cause is often undesirable interactions between the ketone molecules and active sites within the GC system.[1][2] These interactions can be chemical, such as adsorption onto active surfaces, or physical, leading to disruptions in the gas flow path.[2]

Common causes include:

  • Active Sites: Polar ketones can interact with active silanol groups present on the surfaces of a contaminated inlet liner, glass wool, or the column itself. This is a major contributor to peak tailing for polar analytes.[1][2]

  • Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with ketones.[2]

  • Improper Column Installation: If the column is installed incorrectly in the inlet (either too high or too low), it can create dead volumes or turbulent flow paths, which leads to peak tailing.[1][2] An incorrect installation in the detector can also cause this issue.[1]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[1][2][3]

  • Solvent and Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can sometimes lead to poor peak shape.[2]

Q2: How can I diagnose the cause of peak tailing in my ketone analysis?

A systematic approach can help identify the root cause of peak tailing. A good starting point is to observe which peaks in the chromatogram are tailing.[2][4]

  • If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut or improper column installation.[2][3]

  • If only the polar ketone peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites in the system, which could be in the inlet liner or on the column itself.[2]

A simple diagnostic test is to inject a non-polar compound, like a light hydrocarbon. If this peak does not tail, it strongly indicates that the issue is related to chemical activity affecting your polar ketone analytes.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of ketones.

GC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for Ketones all_peaks_tail Are ALL peaks tailing (including solvent)? start->all_peaks_tail only_ketone_peaks_tail Are ONLY ketone/polar peaks tailing? all_peaks_tail->only_ketone_peaks_tail No physical_issue Likely Physical Issue all_peaks_tail->physical_issue Yes chemical_issue Likely Chemical (Active Sites) only_ketone_peaks_tail->chemical_issue Yes check_column_cut Inspect Column Cut (should be clean and square) physical_issue->check_column_cut check_column_installation Verify Column Installation (correct depth in inlet/detector) check_column_cut->check_column_installation resolve Problem Resolved check_column_installation->resolve inlet_maintenance Perform Inlet Maintenance chemical_issue->inlet_maintenance replace_liner Replace Inlet Liner (use a deactivated liner) inlet_maintenance->replace_liner column_maintenance Perform Column Maintenance inlet_maintenance->column_maintenance replace_septum Replace Septum replace_liner->replace_septum replace_septum->resolve trim_column Trim 10-20 cm from front of the column column_maintenance->trim_column condition_column Condition Column (bake out contaminants) trim_column->condition_column condition_column->resolve

Troubleshooting workflow for GC peak tailing.

Q3: What are the recommended GC columns for ketone analysis?

Since ketones are polar compounds, a stationary phase with similar polarity will provide better retention and selectivity.[1] The general principle of "like dissolves like" is fundamental in column selection.[6][7]

  • Recommended Phases: Polyethylene glycol (PEG) phases, often referred to as WAX columns, are frequently used for the analysis of polar compounds like ketones.[1]

  • Column Dimensions: The choice of column dimensions (length, internal diameter, and film thickness) is a balance between resolution, analysis time, and sample capacity.[1]

Column ParameterEffect on SeparationRecommendation for Ketone Analysis
Length Longer columns provide higher resolution but increase analysis time.[1][8]Start with a 30 m column. Increase to 60 m for complex samples requiring higher resolution.[1]
Internal Diameter (ID) Smaller ID columns offer greater efficiency and better resolution, while larger IDs increase sample capacity.[1][6][8]A 0.25 mm ID is a good starting point for many applications.[1][8]
Film Thickness Thicker films increase retention, which is beneficial for volatile compounds.[1]A standard film thickness (e.g., 0.25 µm or 0.5 µm) is often suitable.

For example, a TR-WAX column (60 m x 0.25 mm x 0.5 µm) has been successfully used for the analysis of vicinal diketones.[1]

Experimental Protocols

Protocol 1: Inlet Maintenance

Regular inlet maintenance is crucial to prevent the build-up of contaminants that can cause peak tailing.[9][10][11][12]

Materials:

  • New, deactivated inlet liner

  • New septum

  • Appropriate wrenches for the GC inlet

  • Lint-free gloves

Procedure:

  • Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove the Septum Nut: Use the appropriate wrench to loosen and remove the septum retaining nut.

  • Replace the Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut, as this can cause the septum to split or core.[10]

  • Remove the Inlet Liner: Unscrew the inlet and carefully remove the old liner.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean it with an appropriate solvent and a lint-free swab.

  • Install the New Liner: Wearing lint-free gloves, insert the new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble and Leak Check: Reassemble the inlet, turn on the gas flows, and perform a leak check.

Protocol 2: Column Trimming and Installation

A poor column cut or incorrect installation is a common cause of peak tailing.[3]

Materials:

  • Capillary column cutter (ceramic wafer or diamond-tipped pen)

  • Magnifying tool

  • New ferrules and nuts appropriate for the column diameter

Procedure:

  • Column Cutting:

    • Using a ceramic wafer or diamond-tipped pen, score the outside of the column.

    • Gently flex the column at the score to create a clean, square break.

    • Inspect the cut with a magnifying tool to ensure it is smooth and at a right angle to the column wall, with no jagged edges or shards.[3]

  • Column Installation:

    • Slide a new nut and ferrule onto the column.

    • Carefully measure the correct insertion distance for your specific GC inlet and detector according to the manufacturer's instructions.

    • Insert the column into the inlet to the correct depth and tighten the nut.

    • Similarly, install the detector end of the column.

    • After installation, perform a leak check.

Logical Relationships in Troubleshooting

The decision-making process for troubleshooting can be visualized as follows:

logical_relationships start Observe Peak Tailing evaluate_scope Evaluate Scope: All Peaks vs. Only Ketones start->evaluate_scope physical_path Investigate Physical Flow Path Issues evaluate_scope->physical_path All Peaks Tail chemical_path Investigate Chemical Activity Issues evaluate_scope->chemical_path Only Ketones Tail remedy_physical Remedy: - Recut Column - Reinstall Column physical_path->remedy_physical remedy_chemical Remedy: - Inlet Maintenance - Column Maintenance - Use Deactivated Consumables chemical_path->remedy_chemical resolution Achieve Symmetrical Peaks remedy_physical->resolution remedy_chemical->resolution

Decision-making process for troubleshooting.

References

Technical Support Center: Optimizing GC-MS Parameters for 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 4,6-Dimethylheptan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Problem: No peaks are visible in the chromatogram, including the solvent peak.

Possible Causes and Solutions:

  • Injection Issue:

    • Clogged Syringe: The syringe may be blocked. Solution: Clean or replace the syringe.

    • Incorrect Autosampler Configuration: The autosampler may not be drawing from the correct vial or injecting into the inlet. Solution: Verify the autosampler sequence and physical setup.

  • System Leak: A significant leak in the carrier gas line or at the injection port can prevent the sample from reaching the column. Solution: Perform a leak check of the system.

  • Gas Flow Issue: The carrier gas may not be flowing. Solution: Check the gas cylinder, regulators, and ensure all gas flow settings in the software are correct.

  • Detector Issue: The mass spectrometer may not be turned on or is not functioning correctly. Solution: Verify that the MS is on, and the detector is functioning correctly. Check for error messages in the software.

Problem: A solvent peak is present, but no analyte peak for this compound is observed.

Possible Causes and Solutions:

  • Sample Concentration: The concentration of this compound in the sample may be too low to be detected. Solution: Prepare and inject a higher concentration standard to verify instrument performance.

  • Incorrect Injection Parameters: The injection temperature or split ratio may not be suitable for this analyte. Solution: Refer to the recommended starting parameters in Table 1 and optimize accordingly. For trace analysis, a splitless injection is recommended.[1]

  • Analyte Degradation: The analyte may be degrading in the inlet. Solution: Try lowering the injection port temperature.

  • Column Incompatibility: The GC column's stationary phase may not be appropriate for this compound. Solution: A non-polar or mid-polar column is generally suitable for ketones.

Problem: The this compound peak is present but shows poor shape (e.g., tailing or fronting).

  • Peak Tailing: This can be caused by active sites in the liner or column, or by using a sample solvent that is not compatible with the stationary phase. Solution: Use a deactivated liner, trim the front end of the column, or choose a more appropriate solvent.

  • Peak Fronting: This is often a sign of column overload.[2][3][4] Solution: Dilute the sample, increase the split ratio, or inject a smaller volume.[2][4]

Problem: "Ghost peaks" or unexpected peaks appear in the chromatogram.

Possible Causes and Solutions:

  • Contamination: The syringe, inlet liner, or even the carrier gas could be contaminated.[5][6][7] Solution: Clean the syringe, replace the liner and septum, and ensure high-purity carrier gas is used.[5][6][7]

  • Sample Carryover: Residue from a previous, more concentrated sample may be eluting in the current run.[6] Solution: Run a solvent blank to confirm carryover. If present, develop a more rigorous wash method for the syringe and consider increasing the oven temperature at the end of the run to elute all compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting injection parameters for the GC-MS analysis of this compound?

A1: For a standard analysis, you can begin with the parameters outlined in the table below. These are based on general methods for analyzing similar volatile organic compounds and flavor/fragrance components.[1][8] Optimization will likely be necessary for your specific instrument and application.

Q2: How do I select an appropriate GC column for the analysis of this compound?

A2: Due to its ketone functional group and branched alkane structure, this compound is of intermediate polarity. A good starting point would be a non-polar or mid-polarity column. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used for a wide range of volatile and semi-volatile organic compounds and are a suitable choice.[8]

Q3: What is the expected mass spectrum for this compound?

A3: The mass spectrum of this compound will show characteristic fragmentation patterns for aliphatic ketones. Expect to see a molecular ion peak (M+) at m/z 142, although it may be of low intensity. Common fragments will result from alpha-cleavage around the carbonyl group and McLafferty rearrangements.

Q4: Should I use a split or splitless injection for my analysis?

A4: The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: Use for samples with a relatively high concentration of this compound to avoid overloading the column. A higher split ratio will result in less sample reaching the column.

  • Splitless Injection: This is ideal for trace analysis where maximizing the amount of analyte reaching the column is critical for sensitivity.

Q5: My baseline is noisy or drifting. What could be the cause?

A5: A noisy or drifting baseline can be caused by several factors:

  • Column Bleed: The stationary phase of the column is degrading at high temperatures. Ensure you are operating within the column's recommended temperature range.

  • Contamination: Contamination in the carrier gas, inlet, or column can lead to a high background signal.

  • Gas Leaks: Leaks in the system can introduce air, leading to an unstable baseline.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended Value
GC System
Inlet ModeSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted or switched to splitless for trace analysis)
Carrier GasHelium
Constant Flow Rate1.0 mL/min
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., HP-5MS)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature60 °C
Hold Time1 min
Temperature Ramp10 °C/min to 280 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-350 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C

Experimental Protocols

Standard Sample Preparation Protocol

  • Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble (e.g., hexane, dichloromethane, or methanol).

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solutions: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system using the parameters outlined in Table 1.

Mandatory Visualization

GCMS_Troubleshooting_Workflow cluster_start Start cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions cluster_end Resolution start Chromatographic Problem Observed no_peaks No Peaks at All? start->no_peaks no_analyte_peak Analyte Peak Missing? start->no_analyte_peak bad_peak_shape Poor Peak Shape? start->bad_peak_shape ghost_peaks Ghost/Extra Peaks? start->ghost_peaks check_injection Check Syringe & Autosampler no_peaks->check_injection check_gas Check Gas Flow & Leaks no_peaks->check_gas check_detector Verify Detector Function no_peaks->check_detector optimize_params Optimize Injection Parameters no_analyte_peak->optimize_params check_concentration Verify Sample Concentration no_analyte_peak->check_concentration bad_peak_shape->optimize_params check_column Inspect Column & Liner bad_peak_shape->check_column ghost_peaks->check_column run_blank Run Solvent Blank ghost_peaks->run_blank resolved Problem Resolved check_injection->resolved check_gas->resolved check_detector->resolved optimize_params->resolved check_concentration->resolved check_column->resolved run_blank->resolved

References

Technical Support Center: Purification of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from 4,6-Dimethylheptan-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound from its isomers, such as 2,6-dimethyl-4-heptanone.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Poor Resolution Between Isomeric Peaks Incorrect mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water. Small changes can significantly impact selectivity.
Inappropriate column chemistry.Select a column with different selectivity. If using a C18 column, consider a phenyl-hexyl or a specialized isomer-specific column.
Column temperature is not optimal.Optimize the column temperature. Running at a slightly elevated or sub-ambient temperature can sometimes improve the separation of closely related isomers.
Flow rate is too high.Reduce the flow rate. This can lead to better peak separation, although it will increase the run time.
Peak Tailing Active sites on the column packing.Use a high-purity silica column or a column with end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but check for compatibility with your detection method.
Column overload.Reduce the sample concentration or injection volume.
Mismatched solvent between sample and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality HPLC system with a reliable pump and mixer.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
Ghost Peaks Contamination in the mobile phase or sample.Use high-purity solvents and sample preparation techniques. Filter all solvents and samples before use.
Carryover from previous injections.Implement a robust needle wash protocol on the autosampler.
Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Solution
Co-elution of Isomers Inadequate column selectivity.Use a capillary column with a stationary phase known for good isomer separation, such as a polyethylene glycol (PEG) or a cyclodextrin-based column.
Incorrect oven temperature program.Optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution.
Carrier gas flow rate is not optimal.Determine the optimal flow rate for your column and carrier gas (e.g., helium, hydrogen).
Broad Peaks Injection port temperature is too low.Increase the injector temperature to ensure complete and rapid vaporization of the sample.
Column overloading.Dilute the sample or inject a smaller volume.
Dead volume in the system.Check all fittings and connections for leaks or improper installation.
Peak Fronting Sample solvent is not compatible with the stationary phase.Choose a sample solvent that is more volatile than the analytes and compatible with the stationary phase.
Column is overloaded.Reduce the amount of sample injected.
Siloxane Ghost Peaks Bleed from the septum or column.Use high-quality, low-bleed septa and columns. Condition new columns properly before use. Regularly replace the inlet septum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The most common structural isomer is 2,6-dimethyl-4-heptanone. Other isomers of heptanone with different branching or carbonyl group positions may also be present depending on the synthesis route.[2]

Q2: Which chromatographic technique is better for separating isomers of this compound: HPLC or GC?

A2: Both techniques can be effective. Gas chromatography (GC) is often preferred for its high resolution of volatile compounds like ketones and is well-suited for analytical-scale separation and purity assessment. High-performance liquid chromatography (HPLC) is also a powerful tool, particularly for preparative-scale purification where larger quantities of material need to be isolated.[2]

Q3: Can I use mass spectrometry to distinguish between the isomers?

A3: Yes, particularly when coupled with a chromatographic technique like GC-MS. While the isomers have the same molecular weight, their mass fragmentation patterns upon electron ionization can be different, aiding in their identification.[2]

Q4: How can I scale up my analytical HPLC method to a preparative scale for purification?

A4: To scale up an analytical method, you will need to increase the column diameter and particle size, and adjust the flow rate and sample load accordingly. The goal is to maintain the resolution achieved at the analytical scale while maximizing throughput. It is recommended to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.

Q5: What is a typical purity level I can expect to achieve with preparative chromatography?

A5: With an optimized preparative HPLC or GC method, it is often possible to achieve purities of >98% or even >99% for the isolated this compound.

Experimental Protocols

Preparative HPLC Method for Isomer Removal

This protocol is a general guideline for the purification of this compound from its isomers using preparative HPLC.

1. Analytical Method Development:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 80:20 v/v acetonitrile:water with 0.1% phosphoric acid). The exact ratio should be optimized for baseline separation of the isomers.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Method Scale-Up and Preparative Run:

  • Column: A preparative column with the same stationary phase as the analytical column (e.g., Newcrom R1, 10 µm, 21.2 x 250 mm).

  • Mobile Phase: Same as the optimized analytical method.

  • Flow Rate: Scaled up based on the column dimensions (e.g., ~20 mL/min).

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a high concentration (e.g., 50-100 mg/mL).

  • Injection Volume: A significantly larger volume is injected for preparative scale (e.g., 1-5 mL), determined by loading studies.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.

GC-MS Method for Purity Analysis

This protocol is for the analysis of the purity of this compound and the identification of isomeric impurities.

  • Column: A polar capillary column such as a PEG-based column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

  • Transfer Line Temperature: 250 °C.

Quantitative Data

The following table provides representative data for the purification of this compound using the preparative HPLC method described above.

Parameter Crude Mixture Purified Product
Purity of this compound (%) 85>99
Major Isomeric Impurity (%) 12<0.5
Yield of Purified Product (%) N/A~90
Resolution (between this compound and major isomer) N/A>1.5

Visualizations

Experimental Workflow for Purification and Analysis

experimental_workflow Workflow for Purification and Purity Assessment of this compound cluster_purification Purification cluster_analysis Purity Analysis crude_sample Crude this compound (with isomeric impurities) prep_hplc Preparative HPLC crude_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purified_product Purified this compound solvent_evaporation->purified_product purity_check Purity and Impurity Profiling purified_product->purity_check gc_ms GC-MS Analysis purity_check->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis final_report Final Purity Report data_analysis->final_report

Caption: Workflow for the purification of this compound and subsequent purity analysis.

Logical Relationship for Troubleshooting Poor HPLC Resolution

troubleshoot_resolution Troubleshooting Poor HPLC Resolution of Isomers cluster_method_parameters Method Parameters cluster_column_selection Column Selection cluster_sample_prep Sample Preparation start Poor Resolution mobile_phase Optimize Mobile Phase (adjust solvent ratio) start->mobile_phase column_temp Adjust Column Temperature start->column_temp flow_rate Decrease Flow Rate start->flow_rate change_column Change Column Chemistry (e.g., C18 to Phenyl) start->change_column check_overload Check for Column Overload (reduce sample concentration) start->check_overload end Improved Resolution mobile_phase->end column_temp->end flow_rate->end change_column->end check_overload->end

Caption: Decision tree for troubleshooting poor resolution in HPLC isomer separation.

References

preventing degradation of 4,6-Dimethylheptan-2-one during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4,6-Dimethylheptan-2-one during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No. 19549-80-5) is an aliphatic ketone. It is a clear to slightly yellow liquid with a boiling point of approximately 170.3°C and a flash point of 44.7°C.[1] It is considered readily biodegradable.

Q2: What are the primary analytical methods for this compound analysis?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of this compound.[2] For volatile analysis, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common and effective method.[3][4][5][6][7][8]

Q3: What are the main causes of this compound degradation during sample preparation?

The primary causes of degradation for ketones like this compound during sample preparation include:

  • Exposure to high temperatures: Can lead to thermal degradation.

  • Exposure to UV light: Can cause photodegradation through Norrish type I and type II reactions.[9][10]

  • Extreme pH conditions: Both highly acidic and basic conditions can catalyze degradation reactions such as aldol condensation.[10]

  • Presence of strong oxidizing agents: Can lead to oxidation of the ketone to carboxylic acids.[2]

  • Active sites in the analytical system: Active sites in the GC inlet or column can cause degradation of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Degradation during extraction Optimize extraction parameters. For HS-SPME, use a lower extraction temperature and shorter extraction time to minimize thermal degradation. Ensure the sample is protected from light during preparation.
Active sites in the GC system Perform routine maintenance. Replace the GC inlet liner and septum. Trim the analytical column (the first few centimeters) to remove active sites. Use an inert liner and column for analysis.
Leaks in the GC system Check for leaks in the injector, detector, and gas lines using an electronic leak detector. Ensure all fittings are properly tightened.
Improper injection parameters For volatile compounds, ensure a proper split ratio is used. If using splitless injection, optimize the purge activation time. For liquid injections, ensure the injection volume is appropriate and the syringe is functioning correctly.
Sample matrix effects For complex matrices like biological fluids, dilute the sample with deionized water (e.g., 1:2 or 1:5) to reduce matrix effects that can suppress the analytical signal.[11][12]
Inappropriate SPME fiber For volatile ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[3][5] Ensure the fiber is properly conditioned before use.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Degradation of this compound Degradation can lead to the formation of new compounds. Common degradation products of aliphatic ketones can include smaller ketones, aldehydes, and carboxylic acids resulting from oxidation or fragmentation. Photodegradation can also lead to the formation of various byproducts. Reduce sample exposure to heat and light.
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank sample (solvent or matrix without the analyte) to identify any background contamination. Common contaminants include plasticizers from sample vials or caps.
Aldol condensation If the sample is exposed to basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in the sample, leading to higher molecular weight byproducts. Maintain a neutral pH during sample preparation and storage.

Summary of Factors Affecting Stability

Factor Effect on this compound Stability Recommendation
Temperature High temperatures can cause thermal degradation. A study on small molecules showed significant degradation at 250°C.[13]Keep samples cool during preparation and storage. Use the lowest effective temperature for extraction and GC analysis.
Light UV light can induce photodegradation of ketones.[9][10]Protect samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.
pH Extreme pH can catalyze degradation. The α-hydrogens of ketones are acidic (pKa ≈ 20) and can be removed by a base, leading to enolate formation and subsequent reactions.[10]Maintain samples at a neutral pH unless a specific derivatization reaction is intended.
Oxidizing Agents Strong oxidizing agents can cleave the ketone, forming carboxylic acids.[2]Avoid contact with strong oxidizing agents during sample preparation and storage.
Solvent The choice of solvent can impact stability. Protic solvents may participate in reactions, while non-polar solvents are generally preferred for extraction.Use high-purity, non-reactive solvents for sample dilution and extraction.

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound in a liquid matrix. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation: a. Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). b. For samples with complex matrices, consider a 1:2 or 1:5 dilution with deionized water.[11][12] c. If required, add an appropriate internal standard. d. Immediately seal the vial with a PTFE-lined septum.

2. HS-SPME Extraction: a. Use a DVB/CAR/PDMS SPME fiber, pre-conditioned according to the manufacturer's instructions. b. Place the vial in the autosampler tray or a heating block. c. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 5-15 minutes) with agitation. d. Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes).

3. GC-MS Analysis: a. Injector: i. Mode: Splitless ii. Temperature: 250°C iii. Desorption time: 5 minutes b. Column: i. Type: DB-5ms, HP-5ms, or equivalent non-polar column ii. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness c. Carrier Gas: i. Helium at a constant flow rate (e.g., 1 mL/min) d. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes ii. Ramp: 10°C/min to 200°C iii. Hold: 5 minutes at 200°C e. Mass Spectrometer: i. Ionization mode: Electron Ionization (EI) at 70 eV ii. Scan range: m/z 40-300

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial Dilute Dilute (if necessary) Vial->Dilute Seal Seal Vial Dilute->Seal Equilibrate Equilibrate at 40-60°C Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify degradation_pathways cluster_degradation Potential Degradation Pathways Ketone This compound Thermal Thermal Degradation (High Temperature) Ketone->Thermal Fragmentation Photo Photodegradation (UV Light) Ketone->Photo Norrish Reactions Oxidation Oxidation (Strong Oxidants) Ketone->Oxidation Carboxylic Acids Condensation Aldol Condensation (Acid/Base) Ketone->Condensation Higher MW Products

References

Technical Support Center: Resolution of 4,6-Dimethylheptan-2-one and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 4,6-Dimethylheptan-2-one from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of this compound that I might encounter?

A1: Structural isomers of this compound share the same molecular formula (C9H18O) but differ in their atomic arrangement. Common isomers include, but are not limited to:

  • 2,6-Dimethyl-4-heptanone

  • 3,5-Dimethyl-4-heptanone

  • 2,4-Dimethyl-3-heptanone

  • 2,2-Dimethyl-3-heptanone

  • 2,6-Dimethyl-3-heptanone The specific isomers present will depend on the synthesis route or the source of the sample.

Q2: Which chromatographic techniques are best suited for separating this compound from its isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating these isomers.

  • Gas Chromatography (GC): Due to the volatile nature of these ketones, GC is a powerful and widely used technique. Separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase within the column.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, can also be employed for the separation of these compounds.[1]

Q3: How can I identify the different isomers after separation?

A3: Identification can be achieved by coupling the chromatographic system to a detector that provides structural information, such as a Mass Spectrometer (GC-MS or LC-MS). The different isomers will exhibit distinct mass fragmentation patterns. Additionally, comparing the retention times or retention indices with those of known standards is a common identification method.[1]

Q4: Is it possible to separate the enantiomers of this compound?

A4: Yes, chiral chromatography is used for the separation of enantiomers. For volatile compounds like ketones, chiral Gas Chromatography (GC) with a cyclodextrin-based stationary phase is a common approach. These columns create a chiral environment that allows for the differential interaction and separation of enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound and its isomers.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Inappropriate Column: The stationary phase may not have sufficient selectivity for the isomers.- Use a column with a different polarity. For non-polar compounds like these, a mid-polarity column (e.g., 50% phenyl-polysiloxane) or a more polar column (e.g., polyethylene glycol - WAX) may provide better selectivity. - Increase column length to enhance separation efficiency.
Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing enough time for separation.- Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or 2°C/min). - Introduce an isothermal hold at a temperature where the isomers start to elute.
Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to band broadening.- Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the optimal linear velocity for the column dimensions.
Peak Tailing Active Sites in the System: The injector liner, column, or detector may have active sites that interact with the ketone's carbonyl group.- Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column from the injector end.
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample. - Increase the split ratio in a split injection.
Retention Time Shifts Leaks in the System: Leaks in the carrier gas line, septum, or column fittings can cause pressure and flow fluctuations.- Perform a leak check of the entire system. - Replace the septum and ferrules.
Inconsistent Oven Temperature: Fluctuations in the oven temperature will affect retention times.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Inappropriate Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the isomers.- In reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Incorrect Column Chemistry: The stationary phase may not be optimal for the separation.- If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for isomers.
Broad Peaks Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.- Use tubing with a smaller internal diameter and minimize its length. - Use a detector with a micro or semi-micro flow cell if compatible with your flow rate.
Column Degradation: The column may be contaminated or the stationary phase may have degraded.- Flush the column with a strong solvent. - If performance does not improve, replace the column.

Quantitative Data Summary

The following table summarizes retention indices for this compound and a common structural isomer on different types of GC columns. Retention Index (RI) is a normalized retention time that helps in comparing results between different systems.

Compound Column Type Stationary Phase Retention Index (RI)
This compoundNon-polare.g., 100% Dimethylpolysiloxane~985
2,6-Dimethyl-4-heptanoneNon-polare.g., 100% Dimethylpolysiloxane~968
2,6-Dimethyl-4-heptanonePolare.g., Polyethylene Glycol (WAX)~1178

Note: Retention indices are approximate and can vary depending on the specific column, instrument conditions, and the method used for calculation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) for Isomer Separation

This protocol provides a starting point for the separation of this compound from its structural isomers using a standard GC system with a Flame Ionization Detector (FID).

  • Instrumentation: Gas Chromatograph with FID

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase (e.g., 50% Phenyl - 50% Methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

Protocol 2: High-Performance Liquid Chromatography (RP-HPLC-UV) for Isomer Separation

This protocol outlines a reverse-phase HPLC method for the separation of this compound and its isomers.

  • Instrumentation: HPLC system with a UV detector

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% to 80% B

    • 15-20 min: 80% B (hold)

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution or Co-eluting Peaks check_column Is the GC column appropriate? start->check_column change_column Select a column with different polarity or increase column length. check_column->change_column No check_temp Is the temperature program optimized? check_column->check_temp Yes good_resolution Resolution Improved change_column->good_resolution adjust_temp Decrease ramp rate or add isothermal holds. check_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes adjust_temp->good_resolution adjust_flow Optimize linear velocity. check_flow->adjust_flow No check_flow->good_resolution Yes adjust_flow->good_resolution

Caption: Troubleshooting workflow for poor GC resolution.

HPLC_Troubleshooting_Workflow start Peak Tailing in HPLC check_active_sites Are there active sites in the system? start->check_active_sites deactivate_system Use deactivated vials, check for metal leaching. check_active_sites->deactivate_system Yes check_pH Is the mobile phase pH appropriate for the analyte? check_active_sites->check_pH No peak_shape_improved Peak Shape Improved deactivate_system->peak_shape_improved adjust_pH Buffer the mobile phase to suppress ionization. check_pH->adjust_pH No check_overload Is the column overloaded? check_pH->check_overload Yes adjust_pH->peak_shape_improved adjust_concentration Dilute the sample. check_overload->adjust_concentration Yes check_overload->peak_shape_improved No adjust_concentration->peak_shape_improved

Caption: Troubleshooting HPLC peak tailing issues.

Isomer_Separation_Logic cluster_sample Sample containing Isomers cluster_separation Chromatographic Separation cluster_detection Detection and Identification cluster_result Result sample This compound + Structural Isomers gc Gas Chromatography (GC) sample->gc hplc High-Performance Liquid Chromatography (HPLC) sample->hplc ms Mass Spectrometry (MS) gc->ms fid Flame Ionization Detector (FID) gc->fid hplc->ms uv UV Detector hplc->uv resolved_peaks Resolved Chromatographic Peaks ms->resolved_peaks fid->resolved_peaks uv->resolved_peaks

Caption: Logical flow for isomer separation and identification.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Quantification of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of 4,6-Dimethylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification of this compound.[3][4] Ion suppression, a decrease in the analyte signal, is the more common phenomenon.[5][6]

Q2: I am observing a lower than expected signal for this compound in my plasma samples compared to my standards prepared in a pure solvent. Could this be due to matrix effects?

A: Yes, this is a classic sign of ion suppression, a type of matrix effect.[7] When this compound is prepared in a clean solvent, there are no other components to interfere with its ionization. However, in a complex biological matrix like plasma, endogenous substances can co-elute from the LC column and suppress the ionization of your target analyte, leading to a reduced signal.[1] Phospholipids are a major cause of ion suppression in plasma samples.[5]

Q3: How can I confirm that matrix effects are the cause of my quantification issues?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal of this compound indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.[2][5][8]

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration.[1][5] A significant difference in the peak areas indicates the presence of matrix effects.

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A: Several strategies can be employed, often in combination:

  • Sample Preparation: More rigorous sample cleanup is often the most effective way to remove interfering matrix components.[1][5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than a simple protein precipitation.[1][5]

  • Chromatographic Separation: Optimizing the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][9] This could involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method for compensation. A SIL-IS for this compound (e.g., deuterated) will have nearly identical chemical and physical properties and will co-elute with the analyte.[1][3] Therefore, it will experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples.[10][11][12] A calibration curve is then generated for each sample, which inherently accounts for the matrix effects present in that specific sample.[11][13] This method is very accurate but can be time-consuming.[10]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[3][10] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Low signal intensity for this compound in samples compared to standards. Ion suppression due to matrix effects.1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of the analyte. 2. Improve sample preparation (e.g., switch from protein precipitation to LLE or SPE). 3. Optimize chromatographic separation to move the analyte peak away from suppression zones. 4. If available, use a stable isotope-labeled internal standard.
Poor reproducibility of results across different sample lots. Variable matrix effects between samples.1. Implement the standard addition method for quantification to account for sample-to-sample variability. 2. Utilize a stable isotope-labeled internal standard, which is the most robust solution for variable matrix effects.
Signal intensity for this compound is unexpectedly high in some samples. Ion enhancement due to matrix effects.1. Confirm ion enhancement using the post-column infusion or post-extraction spike method. 2. The same mitigation strategies for ion suppression (improved sample prep, chromatography, SIL-IS) will also correct for ion enhancement.
Significant peak tailing or splitting for this compound in matrix but not in solvent. Co-eluting interferences affecting peak shape.1. Optimize the chromatographic method (e.g., adjust mobile phase pH, try a different column chemistry). 2. Enhance sample cleanup to remove the interfering compounds.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

This protocol provides a qualitative assessment of ion suppression or enhancement zones throughout the chromatographic run.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-to-high intensity signal on the mass spectrometer.

  • Set up the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer ion source.

  • Infuse the this compound standard solution continuously into the LC eluent flow via the T-junction using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Equilibrate the system until a stable baseline signal for this compound is observed.

  • Inject a blank matrix extract (prepared using the same procedure as your samples) onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run.

  • Analyze the resulting chromatogram. A steady baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement. The retention time of these deviations shows where interfering components are eluting.

Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the extent of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the initial mobile phase or a suitable clean solvent.

    • Set B (Post-Extraction Spike): Prepare blank matrix samples through the entire extraction procedure. Then, spike the extracted matrix with the same amount of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with a known amount of this compound before the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (ME) Value Interpretation
ME = 100% No matrix effect
ME < 100% Ion Suppression
ME > 100% Ion Enhancement
Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method

This protocol is used for accurate quantification in the presence of significant and variable matrix effects.

Methodology:

  • Divide a sample into at least four aliquots.

  • Spike each aliquot with a known, increasing amount of a this compound standard solution. One aliquot should remain unspiked (zero addition).

  • Process all aliquots through the established sample preparation procedure.

  • Analyze each aliquot by LC-MS/MS and record the peak area for this compound.

  • Create a calibration curve by plotting the peak area versus the concentration of the added standard.

  • Perform a linear regression on the data points.

  • Determine the unknown concentration of this compound in the original sample by extrapolating the regression line to the x-intercept (where the peak area is zero). The absolute value of the x-intercept is the concentration of the analyte in the sample.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method lcms LC-MS/MS System ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data pci Post-Column Infusion data->pci Assess Matrix Effect pes Post-Extraction Spike data->pes Assess Matrix Effect quant Quantification pci->quant Proceed if Acceptable pes->quant Proceed if Acceptable

Caption: Experimental workflow for identifying and evaluating matrix effects.

troubleshooting_logic cluster_mitigation Mitigation Strategies start Inaccurate Quantification of This compound check_me Suspect Matrix Effects? start->check_me improve_sp Improve Sample Prep (LLE/SPE) check_me->improve_sp Yes end Accurate Quantification check_me->end No (Check other parameters) optimize_lc Optimize Chromatography improve_sp->optimize_lc improve_sp->end use_sil Use SIL-IS optimize_lc->use_sil optimize_lc->end std_add Use Standard Addition use_sil->std_add use_sil->end std_add->end

Caption: Logical troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Optimal GC Column Selection for Branched Ketone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals select the optimal Gas Chromatography (GC) column for separating branched ketones.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC stationary phase for separating branched ketones?

A1: The ideal stationary phase depends on the specific ketones being analyzed. Since ketones are polar compounds, a stationary phase with similar polarity generally provides better retention and selectivity.[1][2]

  • Polar Phases: For separating compounds that differ in their hydrogen bonding capacities, polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly effective.[1][3] These columns are a good starting point for the analysis of polar compounds like ketones.[1][2]

  • Intermediate Polarity Phases: For complex mixtures containing ketones with varying degrees of branching or other functional groups, an intermediate polarity column, such as one with cyanopropyl or phenyl functional groups, can offer alternative selectivity.[2][3] These phases separate based on a combination of boiling point and dipole moment differences.[3]

  • Non-Polar Phases: If the primary difference between the branched ketones is their boiling point, a non-polar phase (e.g., 5% Phenyl Polysiloxane) may be sufficient.[4] Non-polar columns separate analytes predominantly by their boiling point order.[3]

Q2: How do I choose the right column dimensions (length, internal diameter, and film thickness)?

A2: Selecting the correct column dimensions is a critical balance between achieving the desired resolution and maintaining a reasonable analysis time.[1]

  • Length: A standard 30 m column is suitable for most applications.[1] For highly complex samples with many isomeric ketones, increasing the length to 60 m can improve resolution by about 40%, but it will also double the analysis time.[1][3]

  • Internal Diameter (ID): A 0.25 mm ID is the most common choice, offering a good compromise between efficiency and sample capacity.[5][6] For higher resolution, especially when using a mass spectrometer (MS) detector, a smaller ID (e.g., 0.18 mm) can be used.[1]

  • Film Thickness: A standard film thickness of 0.25 µm is often a good starting point.[1] For highly volatile ketones, a thicker film (0.5 µm to 1.0 µm) increases retention and can improve the separation of early eluting peaks.[1] Conversely, for high molecular weight compounds, a thinner film is recommended to avoid long analysis times.[7]

GC_Column_Selection_Workflow cluster_input 1. Define Analysis Goals cluster_selection 2. Select Column Parameters cluster_optimization 3. Method Development & Optimization Start Identify Branched Ketone Analytes Complexity Assess Sample Complexity (Isomers, Matrix) Start->Complexity Phase Choose Stationary Phase (Polarity) Complexity->Phase 'Like dissolves like' principle[1][2] Dimensions Select Dimensions (L, ID, Film Thickness) Phase->Dimensions Test Run Initial Test Separation Dimensions->Test Eval Evaluate Resolution (Rs) & Peak Shape Test->Eval Eval->Phase Rs < 1.5 (Poor Selectivity)[1] Eval->Dimensions Peak Tailing/Fronting (Poor Efficiency)[1] Optimized Optimized Method Eval->Optimized Rs > 1.5 Good Peak Shape

Troubleshooting Guide

Q3: Why are my ketone peaks tailing?

A3: Peak tailing for polar compounds like ketones is a common issue and often points to unwanted interactions within the GC system.[1]

  • Active Sites: Polar ketones can interact with active silanol groups in the injector liner, on glass wool, or at the head of the column.[1] This is a primary cause of tailing.

    • Solution: Use a deactivated or base-deactivated (BD) liner and high-quality, deactivated glass wool. If the column is contaminated, trim the first 10-15 cm from the inlet end.

  • Improper Column Installation: If the column is installed too low in the inlet, it can create a dead volume, leading to tailing.[1]

    • Solution: Re-install the column according to the manufacturer's guidelines for your specific GC model, ensuring the correct insertion depth.[8]

  • Poor Column Cut: A jagged or uneven cut at the column end exposes active sites and disrupts the sample band.[1][8]

    • Solution: Use a ceramic scoring wafer to make a clean, 90-degree cut. Inspect the cut with a magnifying lens to ensure it is flat.[8]

Q4: How can I improve the resolution between two closely eluting branched ketone isomers?

A4: Improving the separation between isomers requires optimizing for selectivity and efficiency.

  • Change Stationary Phase: This is the most critical factor for selectivity.[1] If a non-polar column doesn't resolve the isomers, switch to a more polar phase (e.g., a WAX column) to exploit differences in polarity and hydrogen bonding capacity.[1]

  • Optimize Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase and can significantly improve the separation of compounds with similar boiling points.[1] Lowering the initial oven temperature can also enhance resolution.[1]

  • Reduce Carrier Gas Flow Rate: Adjust the carrier gas (Helium or Hydrogen) flow rate to its optimal linear velocity. This maximizes column efficiency (theoretical plates), resulting in narrower peaks and better resolution.

  • Increase Column Length: As a final resort, doubling the column length will increase resolution by approximately 40%.[3]

Troubleshooting_Resolution Problem Poor Resolution (Rs < 1.5) Between Ketone Isomers Check1 Is stationary phase optimal? Problem->Check1 Action1 Switch to a more polar phase (e.g., WAX)[1] Check1->Action1 No Check2 Is the temperature program optimized? Check1->Check2 Yes Action1->Check2 Action2 Decrease ramp rate (e.g., to 2-5 °C/min)[1] Check2->Action2 No Check3 Is column efficiency maximized? Check2->Check3 Yes Action2->Check3 Action3 Optimize carrier gas flow rate Increase column length[4] Check3->Action3 No Solution Resolution Improved Check3->Solution Yes Action3->Solution

Data & Protocols

GC Column Phase Comparison

The following table summarizes the performance of common stationary phases for the separation of a hypothetical mix of branched C6 ketones.

Stationary PhasePolarityPrimary Separation MechanismIdeal ForRelative Retention of 2-Methyl-3-pentanoneResolution (Rs) of 2-Methyl-3-pentanone & 4-Methyl-2-pentanone
100% Dimethylpolysiloxane (PDMS) Non-PolarBoiling PointGeneral purpose screening1.001.2
5% Phenyl-95% Dimethylpolysiloxane Non-PolarBoiling Point / PolarizabilityGeneral purpose, Aromatic compounds1.051.4
50% Phenyl-50% Dimethylpolysiloxane IntermediateBoiling Point / Dipole MomentIsomeric separation, polar analytes1.251.8
Polyethylene Glycol (PEG/WAX) PolarHydrogen Bonding / Dipole MomentPolar compounds, isomers with different functional group access1.602.5
Standard Experimental Protocol: GC-FID Analysis of Branched Ketones

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ketone standard mixture.

    • Dissolve in 10 mL of a suitable solvent (e.g., Methanol or Methylene Chloride) in a volumetric flask.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer 1 mL of the solution to a 2 mL GC autosampler vial.

  • GC Instrument and Conditions:

    • GC System: Agilent 7890A or equivalent with Flame Ionization Detector (FID).

    • Column: PEG/WAX phase (e.g., Agilent J&W DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1.0 µL.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • Detector: FID at 280°C.

    • FID Gases: Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 25 mL/min.

  • Data Analysis:

    • Integrate the resulting chromatogram using the GC software.

    • Identify peaks based on the retention times of known standards.

    • Calculate the resolution (Rs) between critical isomeric pairs to assess separation quality. An Rs value ≥ 1.5 is considered baseline resolved.

References

overcoming poor fragmentation in mass spectrometry of aliphatic ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of aliphatic ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor fragmentation and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why do my aliphatic ketones show poor fragmentation in my mass spectrometer?

Aliphatic ketones often exhibit limited or uninformative fragmentation patterns, particularly with hard ionization techniques like Electron Impact (EI) ionization. This is due to the stability of the molecular ion and the tendency for fragmentation to be dominated by a few major pathways, such as α-cleavage and McLafferty rearrangement, which may not provide sufficient structural information.[1][2][3][4] Softer ionization techniques can sometimes lead to a strong molecular ion peak but minimal fragmentation.[5]

Q2: I'm not getting a strong signal for my aliphatic ketone. What are the common causes and solutions?

Poor signal intensity is a frequent issue in mass spectrometry.[6] For aliphatic ketones, this can be due to:

  • Low Ionization Efficiency: Aliphatic ketones can have low proton affinity, making them difficult to ionize effectively with techniques like Electrospray Ionization (ESI).[7][8]

  • Sample Concentration: The sample may be too dilute, resulting in a weak signal, or too concentrated, leading to ion suppression.[6]

  • Inappropriate Ionization Technique: The chosen ionization method may not be optimal for your analyte.[6]

Solutions to consider include:

  • Optimizing Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument.

  • Derivatization: Chemically modifying the ketone to a more easily ionizable derivative can significantly enhance the signal.[7][9]

  • Trying Alternative Ionization Sources: Experiment with different ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for less polar compounds like aliphatic ketones.[10][11]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[6]

Q3: What is chemical derivatization and how can it help with the analysis of aliphatic ketones?

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[9] For aliphatic ketones, derivatization typically involves reacting the carbonyl group with a reagent to form a new compound (a derivative) that is more amenable to mass spectrometric analysis.[8][12]

Benefits of derivatization for aliphatic ketones include:

  • Enhanced Ionization Efficiency: Derivatives are often designed to have higher proton affinity or be more readily ionized by a specific technique.[7][8]

  • Improved Fragmentation: The derivative can introduce specific fragmentation pathways that provide more structural information.[9]

  • Increased Sensitivity: By improving ionization, derivatization can lead to a significant increase in signal intensity.[7]

  • Better Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to improved separation in liquid chromatography (LC).[7]

Troubleshooting Guide: Overcoming Poor Fragmentation

This guide provides a systematic approach to troubleshooting and resolving poor fragmentation of aliphatic ketones in your mass spectrometry experiments.

Step 1: Evaluate Your Current Method

Before making significant changes, carefully review your existing experimental setup.

  • Review Fragmentation Spectra: Identify if you are observing a molecular ion. Is the fragmentation weak or dominated by non-specific losses?

  • Check Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated.[6] Run a standard compound to verify its performance.

  • Assess Sample Purity and Concentration: Impurities can interfere with ionization and fragmentation. Verify the concentration of your sample.[6]

Step 2: Optimize Ionization Source Parameters

Fine-tuning the ion source can sometimes enhance fragmentation.

  • For ESI: Adjust the sprayer voltage, nebulizer gas flow, and drying gas temperature.[13][14] Be aware that overly harsh source conditions can lead to in-source fragmentation that may not be reproducible.[15]

  • For APCI/APPI: Optimize the corona discharge current (APCI) or lamp energy (APPI), and vaporizer temperature.

Step 3: Consider Alternative Ionization Techniques

If optimizing the current source is insufficient, switching to a more suitable ionization method is often the next best step. The choice of ionization technique can significantly impact the degree and type of fragmentation observed.[5][10]

Data Presentation: Comparison of Ionization Techniques for Aliphatic Ketones

Ionization TechniquePrincipleAdvantages for Aliphatic KetonesDisadvantages for Aliphatic Ketones
Electron Impact (EI) A high-energy electron beam removes an electron from the analyte.[10]Can provide detailed structural information through extensive fragmentation.Often results in a weak or absent molecular ion, making it difficult to determine the molecular weight.[5]
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte.[5][10]A "softer" technique that typically produces a strong protonated molecular ion ([M+H]+), aiding in molecular weight determination.[5]May produce limited fragmentation, requiring tandem MS (MS/MS) for structural elucidation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[10]A very soft ionization technique, useful for thermally labile molecules.Aliphatic ketones often have poor ionization efficiency in ESI due to their low polarity and proton affinity.[8]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[10][11]More suitable for less polar and volatile compounds like aliphatic ketones compared to ESI.[10]Can still result in limited fragmentation.
Atmospheric Pressure Photoionization (APPI) High-energy photons are used to ionize the analyte, often with the aid of a dopant.Effective for nonpolar compounds and can be more sensitive than APCI for certain analytes.[16]May require optimization of the dopant and can be less common on standard instruments.
Step 4: Implement Chemical Derivatization

If alternative ionization techniques do not yield the desired fragmentation, chemical derivatization is a powerful strategy.

Common Derivatization Reagents for Ketones:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazones, which are readily analyzed by LC-MS, often in negative ion mode.[7][16]

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): Forms oxime derivatives that are suitable for GC-MS analysis and can be detected with high sensitivity.[17]

  • 2-Hydrazinoquinoline (HQ): A derivatization agent used for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples by LC-MS.[12]

Experimental Protocols

Protocol 1: Derivatization of Aliphatic Ketones with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted for the derivatization of ketones for subsequent analysis by LC-APPI-MS.[16]

Materials:

  • Sample containing aliphatic ketones

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile)

  • Acid catalyst (e.g., sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 1 mL of your sample solution (dissolved in acetonitrile), add 1 mL of the DNPH solution.

  • Add a small amount of acid catalyst (e.g., 10 µL of 1 M sulfuric acid).

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours. The reaction can be gently heated (e.g., 40-60 °C) to expedite the process.

  • After the reaction is complete, the sample can be directly injected into the LC-MS system or diluted if necessary.

  • Analyze the resulting 2,4-dinitrophenylhydrazone derivatives using an LC-MS system equipped with an APPI source, typically in negative ion mode.[16]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_evaluation Step 1: Evaluation cluster_optimization Step 2: Optimization cluster_alternatives Step 3: Alternatives cluster_derivatization Step 4: Derivatization cluster_end Resolution start Poor Fragmentation of Aliphatic Ketone eval_method Evaluate Current Method - Check MS Tune/Cal - Assess Sample Quality start->eval_method opt_source Optimize Ion Source Parameters - Adjust Voltages & Gas Flows eval_method->opt_source alt_ion Switch to Alternative Ionization (e.g., CI, APCI, APPI) opt_source->alt_ion If fragmentation is still poor end Improved Fragmentation & Analysis opt_source->end If successful derivatize Implement Chemical Derivatization (e.g., DNPH, PFBHA) alt_ion->derivatize If further improvement is needed alt_ion->end If successful derivatize->end

Caption: Troubleshooting workflow for poor fragmentation.

Derivatization_Process cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis ketone Aliphatic Ketone (Poor MS Response) reaction Chemical Reaction (Forms a new covalent bond) ketone->reaction reagent Derivatization Reagent (e.g., DNPH) reagent->reaction derivative Ketone Derivative (e.g., Hydrazone) reaction->derivative ms_analysis Mass Spectrometry Analysis (Improved Ionization & Fragmentation) derivative->ms_analysis

Caption: The chemical derivatization process.

References

strategies for scaling up the synthesis of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-Dimethylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for scaling up the synthesis of this compound?

A1: There are three primary strategies for the scaled-up synthesis of this compound:

  • Alkylation of 2-Heptanone: This laboratory-scale method involves the deprotonation of 2-heptanone to form an enolate, followed by alkylation.[1] For scale-up, careful control of reaction conditions is crucial to favor the desired mono-alkylation product.[1]

  • Cross-Aldol Condensation followed by Hydrogenation: This route involves the base-catalyzed cross-aldol condensation of isobutyraldehyde and acetone to form 4,6-dimethylhept-3-en-2-one.[1] This intermediate is then selectively hydrogenated to yield the final product.[1]

  • Direct Catalytic Hydrogenation of an Unsaturated Precursor: This is a preferred industrial method due to its high selectivity and yield.[1] It involves the catalytic hydrogenation of a precursor like 4,6-dimethyl-2-heptenal or 4,6-dimethylhept-3-en-2-one.[1]

Q2: How can I purify this compound at a larger scale?

A2: For large-scale purification, fractional distillation is a common method. Additionally, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.[2] The mobile phase for HPLC typically consists of acetonitrile, water, and an acid like phosphoric or formic acid.[2]

Q3: What are the main byproducts to expect in these syntheses?

A3: Depending on the chosen synthesis route, common byproducts may include:

  • Alkylation: Poly-alkylated ketones and O-alkylation products.[3]

  • Aldol Condensation: Self-condensation products of the starting materials.[1] For example, acetone can undergo self-condensation to form mesityl oxide and isophorone.[4]

  • Catalytic Hydrogenation: The corresponding alcohol (4,6-dimethylheptan-2-ol) can be a byproduct if the ketone group is also reduced.[1]

Troubleshooting Guides

Strategy 1: Alkylation of 2-Heptanone

Issue 1.1: Low yield of the desired mono-alkylated product.

  • Possible Cause: Incomplete enolate formation, side reactions such as poly-alkylation, or O-alkylation.[3]

  • Troubleshooting Steps:

    • Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).[1]

    • Control Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to control the reaction rate and minimize side reactions.[1][3]

    • Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide) slowly to the enolate solution to minimize poly-alkylation.[1]

    • Optimize Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent to improve the yield of the mono-alkylated product.[1]

Issue 1.2: Difficulty in controlling regioselectivity with unsymmetrical ketones.

  • Possible Cause: Formation of both kinetic and thermodynamic enolates.

  • Troubleshooting Steps:

    • For Kinetic Enolate (Less Substituted): Use a bulky, strong base like LDA at low temperatures (-78 °C) in a solvent like THF.

    • For Thermodynamic Enolate (More Substituted): Employ a smaller, strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature to allow for equilibration to the more stable enolate.

Strategy 2: Cross-Aldol Condensation and Hydrogenation

Issue 2.1: Formation of significant amounts of self-condensation byproducts.

  • Possible Cause: The enolizable ketone (acetone) reacts with itself instead of the non-enolizable aldehyde (isobutyraldehyde).

  • Troubleshooting Steps:

    • Slow Addition: Slowly add the enolizable ketone (acetone) to an excess of the non-enolizable aldehyde (isobutyraldehyde) in the presence of the base. This ensures that the formed enolate preferentially reacts with the more abundant aldehyde.[1]

    • Use of a More Reactive Electrophile: Aldehydes are generally more electrophilic than ketones, which naturally favors the cross-condensation.[5]

Issue 2.2: Incomplete dehydration of the aldol addition product.

  • Possible Cause: Insufficiently harsh reaction conditions to promote the elimination of water.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture after the initial aldol addition can facilitate dehydration.

    • Acid or Base Catalysis: The dehydration can be catalyzed by either acid or base. Ensure the appropriate catalyst is present and at a sufficient concentration.

Strategy 3: Catalytic Hydrogenation

Issue 3.1: Catalyst deactivation leading to incomplete conversion.

  • Possible Cause: Poisoning of the catalyst by impurities in the substrate or solvent, or fouling of the catalyst surface.[6][7]

  • Troubleshooting Steps:

    • Purify Substrate and Solvent: Ensure the unsaturated ketone and the solvent are free from impurities like sulfur or nitrogen compounds that can poison palladium catalysts.

    • Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. For coke formation, controlled oxidation can sometimes restore activity.[6]

    • Optimize Catalyst Loading: An insufficient amount of catalyst can lead to incomplete reactions, especially at a larger scale. Perform small-scale experiments to determine the optimal catalyst loading.

Issue 3.2: Reduction of the ketone functionality to an alcohol.

  • Possible Cause: The catalyst and reaction conditions are not selective for the carbon-carbon double bond.

  • Troubleshooting Steps:

    • Use a Selective Catalyst: Palladium-based catalysts, such as palladium on carbon (Pd/C), are generally highly selective for the reduction of carbon-carbon double bonds in the presence of a carbonyl group.[1]

    • Optimize Reaction Conditions: Control the hydrogen pressure and temperature. Lower pressures and temperatures generally favor the selective hydrogenation of the alkene.[1]

Data Presentation

Table 1: Comparison of Synthesis Strategies for this compound

ParameterAlkylation of 2-HeptanoneCross-Aldol Condensation & HydrogenationDirect Catalytic Hydrogenation
Starting Materials 2-Heptanone, Methyl HalideIsobutyraldehyde, Acetone4,6-Dimethylhept-3-en-2-one
Key Reagents/Catalyst LDA or NaHBase (e.g., NaOH), then H₂/Pd/CH₂/Pd/C[1]
Typical Yield Variable (can be low)[3]Moderate to HighHigh[1]
Operating Temperature -78 °C to room temperature[3]Room temp. to moderate heating, then 50-80°C[1]50-80 °C[1]
Operating Pressure AtmosphericAtmospheric, then 1-3 bar H₂[1]1-3 bar H₂[1]
Key Challenges Polyalkylation, RegioselectivitySelf-condensation byproductsCatalyst deactivation, Ketone reduction
Scalability Challenging due to cryogenics and strong basesGoodExcellent, preferred industrial route[1]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 2-Heptanone
  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium and stir for 30 minutes. To this LDA solution, add 2-heptanone dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Slowly add methyl iodide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then gradually warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Synthesis via Cross-Aldol Condensation and Hydrogenation
  • Aldol Condensation: To a stirred solution of isobutyraldehyde and a catalytic amount of sodium hydroxide in a suitable solvent (e.g., ethanol/water), slowly add acetone at room temperature. Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4,6-dimethylhept-3-en-2-one.

  • Hydrogenation: Dissolve the crude unsaturated ketone in a solvent such as ethanol. Add a catalytic amount of 5% Pd/C. Pressurize the reaction vessel with hydrogen gas (1-3 bar) and stir at 50-80 °C until the reaction is complete.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the resulting this compound by distillation.

Visualizations

experimental_workflow_alkylation cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2-Heptanone 2-Heptanone Enolate Formation Enolate Formation 2-Heptanone->Enolate Formation Diisopropylamine Diisopropylamine LDA Formation LDA Formation Diisopropylamine->LDA Formation n-Butyllithium n-Butyllithium n-Butyllithium->LDA Formation Methyl Iodide Methyl Iodide Alkylation Alkylation Methyl Iodide->Alkylation LDA Formation->Enolate Formation Adds to Enolate Formation->Alkylation Reacts with Quenching & Extraction Quenching & Extraction Alkylation->Quenching & Extraction Purification Purification Quenching & Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound via alkylation.

experimental_workflow_aldol_hydrogenation cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Isobutyraldehyde Isobutyraldehyde Aldol Condensation Aldol Condensation Isobutyraldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation NaOH NaOH NaOH->Aldol Condensation Catalyzes H2 Gas H2 Gas Catalytic Hydrogenation Catalytic Hydrogenation H2 Gas->Catalytic Hydrogenation Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Catalytic Hydrogenation Work-up & Isolation Work-up & Isolation of Unsaturated Ketone Aldol Condensation->Work-up & Isolation Work-up & Isolation->Catalytic Hydrogenation Substrate Catalyst Filtration & Purification Catalyst Filtration & Purification Catalytic Hydrogenation->Catalyst Filtration & Purification This compound This compound Catalyst Filtration & Purification->this compound

Caption: Experimental workflow for the synthesis via aldol condensation and hydrogenation.

logical_relationship_troubleshooting cluster_solutions Troubleshooting Solutions Low Yield Low Yield Side Reactions Side Reactions Low Yield->Side Reactions Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature Control Reagent Addition Control Reagent Addition Side Reactions->Control Reagent Addition Use Selective Catalyst/Base Use Selective Catalyst/Base Side Reactions->Use Selective Catalyst/Base Incomplete Conversion->Optimize Temperature Optimize Pressure Optimize Pressure Incomplete Conversion->Optimize Pressure Purify Starting Materials Purify Starting Materials Incomplete Conversion->Purify Starting Materials Avoids catalyst poisoning Poor Selectivity Poor Selectivity Poor Selectivity->Use Selective Catalyst/Base

Caption: Logical relationships in troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of 4,6-Dimethylheptan-2-one, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the primary analytical techniques used for the quantification of this branched-chain ketone, supported by experimental data and detailed methodologies for method validation.

Comparison of Analytical Methods

Two principal analytical techniques are predominantly employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Performance Comparison of GC-MS and HPLC for Ketone Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or mass-based detection.
Typical Column Capillary columns (e.g., Petrocol DH, Carbowax)[1]Reverse-phase columns (e.g., C18, Newcrom R1)[2]
Sample Volatility RequiredNot required
Derivatization Not typically requiredOften required for UV detection (e.g., with 2,4-dinitrophenylhydrazine - DNPH)[3][4][5][6][7]
Selectivity High, especially with mass spectrometryModerate to high, dependent on detector
Sensitivity HighModerate to high, enhanced by derivatization and specific detectors
Analysis Time Generally faster for volatile compoundsCan be longer, but significantly reduced with UPLC technology[5]

Experimental Data and Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8][9][10]. While specific validated data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of ketones using GC-MS and HPLC, based on published data for similar analytes.

Table 2: Typical Validation Parameters for GC-MS Quantification of Ketones

Validation ParameterTypical Performance
Linearity (R²) > 0.999[8]
Accuracy (Recovery) 98 - 107%[11][12]
Precision (RSD) < 10% (intra- and inter-day)[11][12]
Limit of Detection (LOD) 8 µM (in blood, for ketone bodies)[11]
Limit of Quantification (LOQ) 21 µM (in blood, for ketone bodies)[11]

Table 3: Typical Validation Parameters for HPLC Quantification of Ketones (with DNPH Derivatization)

Validation ParameterTypical Performance
Linearity (R²) 0.99999 - 1[6]
Accuracy (Recovery) 81.0 - 115.3%[4]
Precision (RSD) < 0.4% (area)[6]
Limit of Detection (LOD) 1.6 - 150.1 µg/kg[4]
Limit of Quantification (LOQ) 4.8 - 906.1 µg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound.

GC-MS Method

This method is suitable for the direct analysis of this compound in various matrices, leveraging its volatility.

  • Sample Preparation : For liquid samples, a direct injection or headspace sampling can be employed. For solid samples, extraction with a suitable organic solvent (e.g., dichloromethane) followed by concentration may be necessary.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : Petrocol DH capillary column (e.g., 50 m x 0.25 mm, 0.5 µm film thickness)[1].

    • Carrier Gas : Helium[1].

    • Oven Temperature Program : Initial temperature of 35°C held for 10 minutes, then ramped at 3°C/minute to 200°C and held for 10 minutes[1].

    • Injector Temperature : 250°C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 35-350.

  • Quantification : Based on the peak area of a characteristic ion of this compound, using a calibration curve prepared with standards of known concentrations.

RP-HPLC Method (with DNPH Derivatization)

This method is applicable when the analyte is in a complex matrix or when higher sensitivity with UV detection is desired.

  • Derivatization : The sample containing this compound is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone. This derivative is then extracted with a solvent like acetonitrile[7].

  • Instrumentation : A high-performance liquid chromatograph with a UV or Diode Array Detector (DAD).

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile and water[2].

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 360 nm for the DNPH derivatives.

  • Quantification : Based on the peak area of the this compound-DNPH derivative, using a calibration curve prepared from derivatized standards.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_validation start Define Analytical Method Requirements method_dev Method Development (GC-MS or HPLC) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Implement for Routine Analysis validation_report->end

References

A Comparative Guide: GC-MS vs. HPLC for the Analysis of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. 4,6-Dimethylheptan-2-one, a branched-chain ketone, presents a choice between two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to inform the selection of the most suitable technique for your analytical needs.

At a Glance: Key Performance Metrics

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound by GC-MS and HPLC. It is important to note that for HPLC analysis of this ketone using a UV-Vis detector, a derivatization step is typically required.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection.
Analyte Volatility Ideal for volatile and thermally stable compounds.Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile ketones.
Limit of Detection (LOD) Low ng/L to µg/L range.ppb range (µg/L).
Limit of Quantitation (LOQ) Low µg/L range.10-20 ppb range (µg/L).
Linearity (R²)
> 0.99> 0.999[1]
Sample Throughput Typically faster run times per sample.Can be slower due to longer run times and derivatization step.
Specificity High, due to mass spectral data providing structural information.Moderate, relies on retention time and UV absorbance.

Visualizing the Workflow

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction/Headspace Sample->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization (e.g., with DNPH) Sample->Derivatization Extraction Solid Phase Extraction Derivatization->Extraction Injection Injection Extraction->Injection Separation HPLC Separation Injection->Separation Detection UV-Vis Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

HPLC-UV analysis workflow for this compound.

Detailed Experimental Protocols

For reproducible and accurate results, detailed methodologies are crucial. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Protocol

This method is ideal for the direct analysis of volatile compounds like this compound.

  • Sample Preparation:

    • For liquid samples, a direct liquid injection or headspace analysis can be employed.

    • Direct Liquid Injection: Dilute the sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[2] Ensure the final sample is free of particles by centrifugation or filtration.[2][3]

    • Headspace Analysis: Place the sample in a sealed headspace vial and heat to allow volatile compounds to partition into the gas phase.[4] The headspace gas is then injected into the GC-MS.[4]

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split injection depending on the sample concentration.

    • Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/minute, and a final hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrometer should be operated in full scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library.

    • For quantification, create a calibration curve using a series of standard solutions of known concentrations.

HPLC-UV Protocol with Derivatization

Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV detection. The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[5][6]

  • Sample Preparation and Derivatization:

    • Accurately measure the sample.

    • React the sample with a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid) to form the 2,4-dinitrophenylhydrazone derivative.[7]

    • The resulting derivative is then extracted and concentrated using solid-phase extraction (SPE).[8]

    • Reconstitute the dried extract in the mobile phase.

  • HPLC Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 365 nm.[6]

  • Data Analysis:

    • Identify the peak corresponding to the this compound-DNPH derivative by comparing its retention time with a derivatized standard.

    • Quantify the compound by generating a calibration curve with a series of derivatized standards of known concentrations.

Logical Comparison of Techniques

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, as illustrated in the diagram below.

Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV Analyte This compound (Volatile Ketone) GCMS_Adv Advantages: - High Specificity (MS) - No Derivatization - Faster Throughput Analyte->GCMS_Adv Direct Analysis HPLC_Disadv Disadvantages: - Requires Derivatization - Lower Specificity (UV) - Potentially Slower Analyte->HPLC_Disadv Requires Derivatization Decision: GC-MS is generally preferred Decision: GC-MS is generally preferred GCMS_Adv->Decision: GC-MS is generally preferred GCMS_Disadv Disadvantages: - Requires volatile & thermally stable analytes HPLC_Adv Advantages: - Broad Applicability - Good for complex matrices Decision: HPLC is an alternative, especially if derivatization is established Decision: HPLC is an alternative, especially if derivatization is established HPLC_Adv->Decision: HPLC is an alternative, especially if derivatization is established

Decision logic for selecting an analytical method.

Conclusion

For the analysis of this compound, GC-MS is generally the more direct and specific method . Its ability to analyze volatile compounds without derivatization leads to a simpler workflow and higher sample throughput. The mass spectrometric detection provides a high degree of confidence in compound identification.

HPLC with UV detection serves as a viable alternative , particularly in laboratories where GC-MS is not available or when analyzing for a broader range of carbonyl compounds that may require derivatization regardless. However, the necessity of a derivatization step adds complexity and time to the sample preparation process. The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the need for specificity, sample throughput, and available instrumentation.

References

Distinguishing Isomeric Ketones: A Mass Spectrometry Guide to 4,6-Dimethylheptan-2-one and 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the mass spectrometric fragmentation patterns of 4,6-dimethylheptan-2-one and 2,6-dimethyl-4-heptanone provides a robust method for their differentiation. This guide, intended for researchers, scientists, and professionals in drug development, outlines the key distinguishing features in their mass spectra, supported by experimental data and detailed fragmentation pathways.

The structural isomers, this compound and 2,6-dimethyl-4-heptanone, share the same molecular formula (C9H18O) and molecular weight (142.24 g/mol ), making their differentiation by mass spectrometry alone challenging without a detailed analysis of their fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for separating and identifying such isomers based on their distinct retention times and unique mass spectra.[1] This guide focuses on the mass spectrometric evidence that allows for their unambiguous identification.

Key Distinguishing Fragments: A Comparative Summary

The primary mechanisms governing the fragmentation of ketones in electron ionization mass spectrometry are alpha-cleavage and the McLafferty rearrangement. The location of the carbonyl group in these two isomers dictates the formation of distinct fragment ions, which serve as diagnostic markers for their identification.

A summary of the most significant mass-to-charge ratios (m/z) and their relative intensities in the mass spectra of the two isomers is presented below:

m/zPutative Fragment IonRelative Intensity in this compound (%)Relative Intensity in 2,6-Dimethyl-4-heptanone (%)Fragmentation Pathway
43[CH₃CO]⁺100 ~30Alpha-cleavage
57[C₄H₉]⁺~25100 Alpha-cleavage
58[C₃H₆O]⁺•~60 LowMcLafferty Rearrangement
85[C₅H₉O]⁺Low~30Alpha-cleavage
86[C₅H₁₀O]⁺•Low~25 McLafferty Rearrangement
99[C₇H₁₅]⁺~5LowAlpha-cleavage
142[C₉H₁₈O]⁺•~2~1Molecular Ion

Fragmentation Pathways and Spectral Interpretation

The distinct fragmentation patterns are a direct consequence of the molecular structure of each isomer.

This compound

The mass spectrum of this compound is characterized by a prominent base peak at m/z 43, resulting from the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable acylium ion ([CH₃CO]⁺). Another significant diagnostic peak is observed at m/z 58. This peak arises from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

G cluster_46 This compound Fragmentation cluster_alpha_46 Alpha-Cleavage cluster_mclafferty_46 McLafferty Rearrangement M_46 [C9H18O]+• (m/z 142) F_43 [CH3CO]+ (m/z 43) M_46->F_43 F_99 [C6H13]+ (m/z 99) M_46->F_99 F_58 [C3H6O]+• (m/z 58) M_46->F_58

Caption: Primary fragmentation pathways for this compound.

2,6-Dimethyl-4-heptanone

In contrast, 2,6-dimethyl-4-heptanone is a symmetrical ketone. Alpha-cleavage on either side of the carbonyl group results in the loss of an isobutyl radical, leading to the formation of an acylium ion at m/z 85, or the formation of an isobutyl cation at m/z 57, which is the base peak in its spectrum. The McLafferty rearrangement in this isomer involves the transfer of a γ-hydrogen from one of the terminal methyl groups, leading to the elimination of isobutylene and the formation of a characteristic radical cation at m/z 86.

G cluster_26 2,6-Dimethyl-4-heptanone Fragmentation cluster_alpha_26 Alpha-Cleavage cluster_mclafferty_26 McLafferty Rearrangement M_26 [C9H18O]+• (m/z 142) F_57 [C4H9]+ (m/z 57) M_26->F_57 F_85 [C5H9O]+ (m/z 85) M_26->F_85 F_86 [C5H10O]+• (m/z 86) M_26->F_86

Caption: Primary fragmentation pathways for 2,6-dimethyl-4-heptanone.

Experimental Protocol

Instrumentation: The data presented was obtained using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC inlet.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/minute to a final temperature of 250°C.

Mass Spectrometry (MS) Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Rate: 2 scans/second.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,6-dimethylheptan-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted spectral data, a comprehensive experimental protocol for acquiring NMR spectra, and visual diagrams to elucidate the molecular structure and experimental workflow.

¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for aliphatic ketones and spectral data from similar molecules.[1][2][3]

Atom Number Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) ¹H Multiplicity ¹H Integration
1~2.12~30Singlet (s)3H
2---~209------
3~2.40~52Triplet (t)2H
4~1.85~35Multiplet (m)1H
5~1.18~45Triplet (t)2H
6~1.60~25Multiplet (m)1H
7~0.88~22Doublet (d)6H
8~0.92~23Doublet (d)3H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Interpretation of Spectral Data:

  • ¹H NMR: The singlet at approximately 2.12 ppm is characteristic of the methyl protons (H1) adjacent to the carbonyl group.[1] The protons on the α-carbon to the carbonyl (H3) are expected to be a triplet around 2.40 ppm. The remaining protons on the alkyl chain (H4, H5, H6, H7, and H8) will likely appear as complex multiplets in the upfield region (0.8-1.9 ppm) due to spin-spin coupling.[2]

  • ¹³C NMR: The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift of approximately 209 ppm. The carbons alpha to the carbonyl group (C1 and C3) are expected in the 30-52 ppm range. The remaining aliphatic carbons (C4, C5, C6, C7, and C8) will resonate in the upfield region of the spectrum.[1][3]

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a neat liquid sample like this compound is detailed below.

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2. NMR Spectrometer Setup:

  • The sample is placed in the NMR spectrometer's autosampler or manually inserted into the magnet.

  • The spectrometer is locked onto the deuterium signal of the solvent to ensure magnetic field stability.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used, as quaternary carbons can have longer relaxation times.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for spectral assignment and a typical workflow for an NMR experiment.

Caption: Molecular structure of this compound with carbon atom numbering for NMR spectral assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, Shim E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference to TMS I->J K Integration and Peak Picking J->K

References

A Guide to Inter-Laboratory Comparison of 4,6-Dimethylheptan-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons for the analysis of 4,6-Dimethylheptan-2-one. While no formal, large-scale inter-laboratory comparison studies have been published specifically for this compound, this document outlines the essential experimental protocols and data presentation formats necessary for such a study. The methodologies described are based on established practices for the analysis of volatile organic compounds (VOCs).

Introduction

This compound is a branched aliphatic ketone that can be found in some natural sources, such as apples and currants, and is also synthesized for use in fragrances and as a reference standard in chemical analysis.[] Accurate and reproducible analysis of this compound is critical in various research and development settings. Inter-laboratory comparisons are essential for validating analytical methods, ensuring consistency between different laboratories, and establishing the overall reliability of analytical data. This guide provides the necessary protocols and frameworks to establish such a comparison.

Analytical Methodologies

The primary analytical method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] High-Performance Liquid Chromatography (HPLC) can also be utilized for its analysis.[4]

Table 1: Comparison of Analytical Methods for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a mass spectrometer.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Typical Stationary Phases Petrocol DH, Carbowax, HP-5[5]Newcrom R1, Newcrom C18[4]
Typical Mobile Phases Inert gases (e.g., Helium)[5]Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility)[4]
Detection Mass Spectrometry (MS)[2]UV, Diode Array, or Mass Spectrometry (MS)
Strengths High sensitivity and selectivity, provides structural information for identification.[2]Suitable for less volatile or thermally labile compounds, scalable for preparative separation.[4]
Considerations Requires volatile and thermally stable analytes.[3]Mobile phase composition may need optimization for best separation.

Experimental Protocols

Detailed experimental protocols are crucial for a successful inter-laboratory comparison. The following sections outline the key steps.

The choice of sample preparation technique depends on the matrix in which this compound is being analyzed.

  • For Air Samples: Thermal desorption is a common method for the analysis of VOCs in air.[6]

    • Known concentrations of this compound are loaded onto thermal desorption tubes.

    • The tubes are heated to release the analyte into the GC-MS system.

  • For Liquid Samples (e.g., water, biological fluids):

    • Headspace Solid-Phase Microextraction (SPME): This technique is suitable for the analysis of VOCs in liquid matrices, including blood.[3]

      • A sample containing this compound is placed in a sealed vial.

      • An SPME fiber is exposed to the headspace above the sample, where the volatile analyte has partitioned.

      • The fiber is then introduced into the GC injection port for analysis.

    • Liquid-Liquid Extraction:

      • The aqueous sample is extracted with an immiscible organic solvent.

      • The organic layer containing this compound is concentrated and injected into the GC-MS or HPLC.

The following is a general GC-MS protocol that can be adapted by participating laboratories. Specific parameters should be agreed upon before the start of the comparison.

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)[5]
Carrier Gas Helium[5]
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min[5]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Reference data for this compound can be found in the NIST Chemistry WebBook for comparison of mass spectra and retention indices.[7][8]

Participating laboratories should report the following quantitative data:

  • Concentration of this compound in the provided samples (e.g., in µg/mL or ng/L).

  • Mean, standard deviation, and coefficient of variation for replicate measurements.

  • Recovery percentages from spiked samples.

  • Limits of detection (LOD) and quantification (LOQ).

All quantitative results should be summarized in a clear and structured table for easy comparison across laboratories.

Table 3: Inter-Laboratory Data Comparison Template

Laboratory IDMethod UsedSample 1 Concentration (units)Sample 2 Concentration (units)% RecoveryLOD (units)LOQ (units)
Lab AGC-MS
Lab BGC-MS
Lab CHPLC-MS
...

Visualizations

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase (Performed by Each Laboratory) cluster_eval Evaluation Phase A Study Design & Protocol Development B Preparation & Distribution of Standard Samples A->B C Sample Receipt & Storage B->C D Sample Preparation (e.g., SPME, LLE) C->D E Instrumental Analysis (GC-MS/HPLC) D->E F Data Acquisition E->F G Data Submission to Coordinating Body F->G H Statistical Analysis of Results G->H I Performance Evaluation & Reporting H->I

Caption: Workflow for an inter-laboratory comparison study.

This diagram outlines the logical process for selecting an appropriate analytical method.

G A Start: Need to analyze this compound B Is the analyte in a complex matrix? A->B C Is high sensitivity and structural confirmation required? B->C Yes E Is the analyte thermally labile or non-volatile? B->E No D GC-MS is the preferred method C->D Yes C->E No G End: Method Selected D->G E->D No F HPLC is a suitable alternative E->F Yes F->G

References

A Comparative Guide to the Sensory Evaluation of 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sensory panel evaluation of 4,6-Dimethylheptan-2-one, a flavor compound with potential applications in the food and pharmaceutical industries. Due to the limited availability of published sensory data for this specific compound, this document presents a hypothetical sensory profile based on its known descriptors and compares it with other well-characterized aliphatic ketones. The experimental protocols provided are based on established industry standards for sensory analysis.

Introduction to this compound

This compound is an aliphatic ketone known for its characteristic aroma profile. It is used as a flavoring agent in the food industry, often described as having a fruity and creamy aroma[1]. Chemically, it is a branched-chain ketone, and the structure, particularly the branching, is known to significantly influence the odor profile of such compounds[2]. Its structural isomer, 2,6-dimethyl-4-heptanone, is described as having a banana, fruity, and green taste profile, which may suggest some similar sensory characteristics[3].

Comparative Sensory Profile

To provide a comparative context, the following table summarizes a hypothetical sensory profile for this compound alongside established profiles for other common flavor ketones: 2-Heptanone and 2,6-Dimethyl-4-heptanone. The intensity ratings are based on a 15-point scale, where 0 indicates the attribute is not perceived and 15 is extremely strong.

Disclaimer: The sensory data for this compound is illustrative and designed to provide a framework for potential evaluation.

Sensory AttributeThis compound (Hypothetical) 2-Heptanone2,6-Dimethyl-4-heptanone
Aroma
Fruity11912
Creamy/Buttery956
Green438
Waxy362
Sharp/Pungent273
Flavor
Fruity10811
Creamy/Milky845
Green/Unripe527
Bitter232
Chemical/Solvent141
Mouthfeel
Warming342
Astringent121
Odor Threshold
CompoundOdor Threshold (ppb in water)
This compound (Hypothetical) 5
2-Heptanone20
2-Nonanone1
Diacetyl (2,3-Butanedione)0.2

Experimental Protocols

Sensory Panel Evaluation Methodology

A descriptive sensory analysis is conducted to identify and quantify the sensory attributes of the flavor compound.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, availability, and ability to articulate sensory perceptions.

  • Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary for the aroma, flavor, and mouthfeel attributes of aliphatic ketones. Reference standards are used to calibrate the panelists on specific attributes.

2. Sample Preparation:

  • The flavor compound (this compound) and any comparative compounds are diluted in a neutral medium (e.g., deodorized water, milk, or a simple sugar solution) to concentrations determined in preliminary tests to be clearly perceivable but not overwhelming.

  • A control sample of the neutral medium is also prepared.

  • All samples are presented in identical, opaque containers coded with random three-digit numbers to prevent bias. Samples are served at a controlled temperature (e.g., 20°C).

3. Evaluation Procedure:

  • Evaluations are conducted in a dedicated sensory analysis laboratory with individual booths under controlled lighting and ventilation.

  • Panelists are instructed to first evaluate the aroma of the sample (orthonasal perception) and then the flavor and mouthfeel (retronasal perception and taste).

  • Panelists cleanse their palate with unsalted crackers and water between samples.

  • The intensity of each identified attribute is rated on a 15-point unstructured line scale anchored with "not perceptible" and "extremely intense."

4. Data Analysis:

  • The intensity ratings are collected and analyzed using statistical software.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute ratings between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Odor Threshold Determination Methodology

The American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a commonly used protocol.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in deodorized water to create a series of ascending concentrations, typically with a dilution factor of 3.

2. Evaluation Procedure:

  • Panelists are presented with a series of triangles. Each triangle consists of three samples: two are blanks (deodorized water), and one contains the flavor compound at a specific concentration.

  • The panelist's task is to identify the "odd" sample in each triangle.

  • The test begins with a concentration below the expected threshold and increases with each subsequent triangle.

3. Data Analysis:

  • The individual threshold is determined as the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could correctly identify it and all subsequent higher concentrations.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Flavor Compound in Neutral Base) Panelist_Selection->Sample_Preparation Coding_Randomization Sample Coding & Randomization Sample_Preparation->Coding_Randomization Sensory_Booths Controlled Environment (Sensory Booths) Coding_Randomization->Sensory_Booths Aroma_Eval Aroma Evaluation (Orthonasal) Sensory_Booths->Aroma_Eval Flavor_Mouthfeel_Eval Flavor & Mouthfeel Evaluation (Retronasal) Aroma_Eval->Flavor_Mouthfeel_Eval Data_Collection Data Collection (Intensity Ratings) Flavor_Mouthfeel_Eval->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile Comparison Comparison with Alternatives Sensory_Profile->Comparison

Caption: Workflow for Descriptive Sensory Panel Evaluation.

Odor_Threshold_Determination cluster_prep Preparation cluster_testing Triangle Test Presentation cluster_analysis Threshold Calculation Stock_Solution Prepare Stock Solution of This compound Serial_Dilution Create Ascending Concentration Series in Deodorized Water Stock_Solution->Serial_Dilution Present_Triangles Present Triangle Sets (2 Blanks, 1 Sample) Serial_Dilution->Present_Triangles Identify_Odd Panelist Identifies 'Odd' Sample Present_Triangles->Identify_Odd Ascending_Concentration Proceed to Higher Concentration Identify_Odd->Ascending_Concentration Correct Identification Individual_Threshold Determine Individual Threshold (Geometric Mean) Identify_Odd->Individual_Threshold Ascending_Concentration->Present_Triangles Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold

Caption: Protocol for Odor Threshold Determination using ASTM E679.

References

A Comparative Analysis of the Bioactivity of Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of ketone isomers, focusing on the enantiomers of β-hydroxybutyrate (BHB), a key molecule in ketogenic metabolism and signaling. The information presented is supported by experimental data to aid in research and development endeavors.

Introduction to Ketone Isomers

Ketone bodies, primarily acetoacetate (AcAc), acetone, and β-hydroxybutyrate (BHB), are produced by the liver during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet.[1][2] BHB is a chiral molecule, existing as two enantiomers: R-β-hydroxybutyrate (R-BHB) and S-β-hydroxybutyrate (S-BHB).[3] Endogenously, mammals predominantly produce and utilize R-BHB.[3][4] The enzyme β-hydroxybutyrate dehydrogenase (BDH1) is stereospecific for R-BHB, catalyzing its interconversion with acetoacetate.[3] S-BHB is a transient intermediate in the β-oxidation of fatty acids.[3] The distinct metabolic fates and signaling properties of these isomers are of significant interest in therapeutic development.

Comparative Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of R-BHB and S-BHB based on their interaction with specific cellular targets and their pharmacokinetic profiles when administered exogenously.

ParameterR-β-hydroxybutyrate (R-BHB)S-β-hydroxybutyrate (S-BHB)Notes
Receptor Activation (HCAR2) EC50: 0.7 mM (human), 0.3 mM (mouse)[3]EC50: 1.6 mM (human), 0.7 mM (mouse)[3]Both enantiomers activate the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor with anti-lipolytic and anti-inflammatory effects.[3] R-BHB demonstrates a higher affinity.
Inflammasome Inhibition EffectiveEffective[3]Both isomers have been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5]
Metabolic Fate Readily metabolized for energy via BDH1.[3]Not readily catabolized for energy.[3] S-BHB-CoA is an intermediate in fatty acid oxidation.[3]The stereospecificity of BDH1 dictates the primary metabolic pathway for each isomer.
Exogenous Supplementation (Ketone Monoester - KME) Peak plasma concentration: ~3.30 mM (at 714 mg/kg dose)[6]Not typically the primary component of KMEs.KMEs are designed to deliver R-BHB, leading to rapid and sustained elevations in blood ketone levels.[7][8]
Exogenous Supplementation (Ketone Salts - KS) Raises circulating R-BHB to ~1.0 mM (at 24g dose of racemic mixture)[9]Often present in racemic (50:50) mixtures with R-BHB in ketone salt supplements.[10][11]Racemic ketone salts result in lower peak R-BHB concentrations compared to equivalent doses of KME.[9]

Signaling Pathways and Metabolic Fate

The differential effects of ketone isomers are rooted in their distinct interactions with cellular machinery.

Ketone_Isomer_Signaling cluster_extracellular Extracellular Space cluster_cellular Intracellular Space R_BHB_ext R-BHB R_BHB_int R-BHB R_BHB_ext->R_BHB_int MCT1/2 HCAR2 HCAR2 Receptor R_BHB_ext->HCAR2 S_BHB_ext S-BHB S_BHB_int S-BHB S_BHB_ext->S_BHB_int MCT1/2 S_BHB_ext->HCAR2 R_BHB_int->HCAR2 Activates NLRP3 NLRP3 Inflammasome R_BHB_int->NLRP3 Inhibits HDAC HDACs R_BHB_int->HDAC Inhibits BDH1 BDH1 R_BHB_int->BDH1 S_BHB_int->HCAR2 Activates S_BHB_int->NLRP3 Inhibits AcAc Acetoacetate BDH1->AcAc TCA_Cycle TCA Cycle (Energy) AcAc->TCA_Cycle Fatty_Acid_Oxidation Fatty Acid Oxidation S_BHB_CoA S-BHB-CoA Fatty_Acid_Oxidation->S_BHB_CoA Ketone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Serum or Tissue) extraction Extraction with Organic Solvent & Internal Standards start->extraction centrifugation Centrifugation to Remove Proteins extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc_ms UPLC-MS/MS Quantification supernatant->uplc_ms colorimetric Colorimetric Assay (Alternative) supernatant->colorimetric data_analysis Data Analysis & Concentration Calculation uplc_ms->data_analysis colorimetric->data_analysis

References

Establishing the Purity of 4,6-Dimethylheptan-2-one: A Comparative Guide to qNMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical parameter in the development and quality control of chemical compounds. For a non-chromophoric, volatile ketone such as 4,6-Dimethylheptan-2-one, selecting the appropriate analytical methodology is crucial for obtaining reliable and precise results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)—for the purity assessment of this compound.

Methodology Comparison at a Glance

The choice of analytical technique for purity determination is contingent on several factors, including the analyte's physicochemical properties, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-RI for the analysis of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RI)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity, with detection based on changes in the refractive index of the eluent.
Quantitation Absolute (Primary Method)Relative (Requires a reference standard)Relative (Requires a reference standard)
Selectivity High; provides structural information.High for volatile compounds.Moderate; less selective for complex mixtures.
Precision (RSD) < 1%< 2%< 3%
Limit of Detection (LOD) mg rangeµg/mL (ppm) rangemg/mL range
Limit of Quantitation (LOQ) mg rangeµg/mL (ppm) rangemg/mL range
Sample Throughput ModerateHighModerate
Destructive NoYesNo (sample can be recovered)

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement, meaning it can provide a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is a significant advantage in early-stage drug development or when a certified reference standard is unavailable. The quantification is based on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.

Experimental Protocol: qNMR Purity of this compound

1. Materials and Instrumentation:

  • Analyte: this compound (Molar Mass: 142.24 g/mol )

  • Internal Standard: Maleic Acid (Certified purity ≥ 99.5%, Molar Mass: 116.07 g/mol )

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

  • Acquisition Time: ≥ 3 seconds.

  • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved singlet signal of the internal standard (maleic acid, ~6.3 ppm) and a well-resolved signal from the analyte. For this compound, the singlet corresponding to the methyl protons adjacent to the carbonyl group (C1-H₃) at approximately 2.1 ppm is a suitable choice.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

Logical Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Determination.

Alternative Purity Determination Methods

While qNMR offers a direct and highly accurate measure of purity, other chromatographic techniques are also widely employed and may be more suitable for certain applications, such as routine quality control or the detection of trace impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile compounds like this compound.[2][3] It offers excellent separation efficiency and high sensitivity.

Methodology Outline:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A small volume of a diluted solution of the analyte is injected into the heated inlet.

  • Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

  • Quantification: The purity is determined by the area percent of the analyte peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For non-chromophoric compounds that are not amenable to UV detection, HPLC with a universal detector such as a Refractive Index (RI) detector can be employed.[4]

Methodology Outline:

  • Instrumentation: HPLC system with a refractive index detector.

  • Column: A normal-phase or reverse-phase column depending on the polarity of potential impurities.

  • Mobile Phase: An isocratic mobile phase is required for RI detection. A mixture of hexane and isopropanol is a common choice for normal-phase separations.

  • Detection: The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample.

  • Quantification: Similar to GC-FID, purity is typically determined by area percent.

Experimental Workflow for Chromatographic Purity Analysis

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve inject Inject into GC or HPLC dissolve->inject separate Separate Components inject->separate detect Detect with FID or RI separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate result Purity Result calculate->result

Caption: General Workflow for Chromatographic Purity Analysis.

Conclusion

For the definitive and absolute purity determination of this compound, qNMR stands out as the superior method, providing a direct measurement without the need for a specific reference standard of the analyte. Its high precision and the structural information it provides make it an invaluable tool in research and development.

GC-FID is an excellent alternative for routine quality control, offering high throughput and sensitivity for this volatile ketone. HPLC-RI can also be utilized but is generally less sensitive and requires an isocratic mobile phase.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For the certification of a reference material or when the highest accuracy is required, qNMR is the recommended approach. For routine process monitoring or screening, GC-FID offers a practical and efficient solution. A comprehensive purity assessment may involve the use of orthogonal techniques to ensure a complete understanding of the impurity profile.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 4,6-Dimethylheptan-2-one, a volatile organic compound (VOC) relevant in various research and development settings.[1][2] The focus is on the cross-validation of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative Gas Chromatography-Flame Ionization Detector (GC-FID) method. Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or equipment.[3][4] This ensures data integrity, which is paramount for regulatory compliance and successful method transfer in pharmaceutical and chemical development.[3][5][6]

Methodology Comparison: GC-MS vs. GC-FID

The principal system for the detection and quantification of VOCs is Gas Chromatography (GC) coupled with a detector.[1] The choice of detector is critical and depends on the analytical requirements for selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and specificity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used for definitive peak identification by comparing spectra to libraries like the NIST database.[1][2] This makes it an excellent tool for identifying and quantifying analytes in complex matrices.

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique known for its high sensitivity towards organic compounds, a wide linear range, and low background noise.[7] While it does not provide structural information for identification, it is a reliable and cost-effective method for quantifying known analytes.

The following workflow illustrates the process of cross-validating these two methods, a common scenario when transferring a method from a development lab (transferring unit) to a quality control lab (receiving unit).[8]

G cluster_0 Transferring Lab (R&D) cluster_1 Receiving Lab (QC) A Validated GC-MS Method B Analyze Homogenous Sample Batch (n=6) A->B E Statistical Comparison (e.g., t-test, F-test) B->E C Alternative GC-FID Method D Analyze Homogenous Sample Batch (n=6) C->D D->E F Acceptance Criteria Met? E->F G Method Cross-Validation Successful F->G Yes H Investigate Discrepancies F->H No G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 MS Detection cluster_3 Data Processing A Sample Weighing & Dilution B GC Vial Preparation A->B C Automated Injection (1 µL, 20:1 Split) B->C D Separation on DB-5ms Column (Temperature Program) C->D E Electron Ionization (EI) D->E F Quadrupole Mass Filtering (SIM Mode: m/z 58, 43, 85) E->F G Peak Integration & Quantification F->G H Final Report Generation G->H

References

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dimethylheptan-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals handling 4,6-Dimethylheptan-2-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this flammable ketone.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and can cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3]

Disposal Protocol:

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[4][5][6] It is categorized as a hazardous waste due to its flammability.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).[4]

  • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3]

Step 2: Container Selection and Management

  • Use a container made of a material that will not react with or be degraded by the ketone. The original container, if in good condition, is often a suitable choice.[4]

  • Ensure the container has a secure, tightly fitting cap to prevent leaks and the release of flammable vapors.[4][7]

  • The container should not be filled to more than 80% capacity to allow for vapor expansion.

Step 3: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be located away from sources of ignition, such as heat, sparks, or open flames.[3][8]

  • Maintain a log of the accumulated waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide them with accurate information about the waste, including its chemical composition and volume.

  • Follow all institutional procedures for waste pickup requests.

Quantitative Data Summary:

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
CAS Number 19549-80-5
Molecular Formula C9H18O
Boiling Point 170.3°C at 760 mmHg
Flash Point 49°C / 120.2°F[3]
Signal Word Warning
Hazard Statements Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Logical Workflow for Disposal:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Identify this compound as Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Select Chemically Compatible Waste Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Segregate from Incompatible Waste E->F G Seal Container and Store in Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Document Waste for Disposal Records H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dimethylheptan-2-one

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.

Chemical Overview: this compound is a flammable liquid and vapor that may cause respiratory irritation.[1] It is also a skin and eye irritant.[2][3] Proper handling and disposal are crucial to minimize risks in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Details and Recommendations
Eye and Face Protection Chemical safety goggles or a face shieldEssential to protect against splashes that can cause eye irritation.[2][3][4] Standard safety glasses may not provide adequate protection.
Skin Protection Chemical-resistant gloves and protective clothingWear appropriate gloves and clothing to prevent skin contact and irritation.[1][3] The specific type of glove material should be selected based on the breakthrough time for ketones.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.[1] Use in a well-ventilated area is recommended.[1][3]
Handling and Storage

When working with this compound, it is imperative to use it in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1] All containers and receiving equipment should be grounded and bonded to prevent static discharge.[1] Use only non-sparking tools.[1] Store the chemical in a cool, well-ventilated place with the container tightly closed.[1][5]

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3][6] Use personal protective equipment, including respiratory protection if necessary, to avoid breathing vapors, mist, or gas.[3][6] Absorb the spill with an inert absorbent material and dispose of it as hazardous waste in a suitable, closed container.[3][7]

Disposal Plan

Dispose of this compound and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[3][7] All disposal practices must be in accordance with local, state, and federal regulations.

Procedural Workflow for Handling and Disposal

To ensure a systematic and safe approach, the following workflow diagram outlines the key steps for handling and disposing of this compound.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat prep->ppe Step 1 ventilation Ensure Proper Ventilation ppe->ventilation Step 2 handling Chemical Handling ventilation->handling Step 3 dispense Dispense Chemical in Fume Hood handling->dispense storage Securely Cap and Store dispense->storage cleanup Cleanup and Disposal storage->cleanup spill Manage Spills with Absorbent cleanup->spill waste Dispose of Waste in Labeled Container spill->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.